Technical Documentation Center

(1-methylindolin-5-yl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-methylindolin-5-yl)boronic acid
  • CAS: 472957-92-9

Core Science & Biosynthesis

Foundational

Structural Crystallography and Synthon Applications of (1-Methylindolin-5-yl)boronic Acid in Rational Drug Design

Executive Summary (1-Methylindolin-5-yl)boronic acid is a highly versatile organoboron building block that serves a dual purpose in modern medicinal chemistry. Intrinsically, it is a subject of supramolecular crystallogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methylindolin-5-yl)boronic acid is a highly versatile organoboron building block that serves a dual purpose in modern medicinal chemistry. Intrinsically, it is a subject of supramolecular crystallographic interest due to the highly predictable hydrogen-bonding motifs inherent to arylboronic acids. Extrinsically, it acts as a critical structural synthon—enabling the synthesis of complex pharmacophores, such as WDR5 WIN-site inhibitors, which rely on the unique steric and electronic profile of the N-methyl indoline core to access specific protein binding pockets.

This whitepaper dissects the crystallographic fundamentals of (1-methylindolin-5-yl)boronic acid, its role in driving structure-based drug design (SBDD), and the rigorous experimental workflows required to validate both its pure solid-state form and its co-crystallized protein-ligand complexes.

Crystallographic Fundamentals of Arylboronic Acids

To understand the structural utility of (1-methylindolin-5-yl)boronic acid, one must first examine the thermodynamic drivers of boronic acid crystallography.

The R22​(8) Centrosymmetric Dimer Motif

In the solid state, arylboronic acids rarely exist as isolated monomers. The B(OH)2​ group typically adopts a nearly planar, syn-anti conformation relative to the aromatic ring[1]. This specific geometry is not arbitrary; it minimizes steric clashing between the hydroxyl protons and the ortho-substituents of the aromatic system while maximizing intermolecular orbital overlap.

The syn-anti conformation thermodynamically drives the formation of centrosymmetric hydrogen-bonded dimers via pairs of O−H⋯O interactions[2]. This creates a highly stable R22​(8) crystallographic motif. The remaining anti hydroxyl groups frequently engage in lateral hydrogen bonding with adjacent dimers, propagating an extended 1D or 2D supramolecular network[1].

Structural Nuances of the Indoline Core

Unlike planar indole derivatives, the indoline ring of (1-methylindolin-5-yl)boronic acid contains sp3 -hybridized carbons at the C2 and C3 positions, resulting in a slightly puckered ring conformation. The presence of the N-methyl group serves two crystallographic functions:

  • Steric Shielding: It disrupts potential π−π stacking networks that would otherwise form in unsubstituted indolines, forcing the crystal lattice to rely more heavily on the boronic acid dimer motifs for cohesive energy.

  • Electron Donation: The tertiary amine donates electron density into the aromatic ring, subtly shortening the C−B bond length and increasing the Lewis acidity of the boron center compared to standard phenylboronic acids.

G A Monomeric Boronic Acid B syn-anti Conformation A->B Thermodynamic Control C O-H···O Hydrogen Bonding B->C Orbital Overlap D Centrosymmetric R22(8) Dimer C->D Crystallization E Extended 2D Lattice D->E Lateral H-Bonds

Supramolecular assembly pathway of arylboronic acids into centrosymmetric dimers.

Application as a Structural Synthon: The WDR5 Paradigm

The true value of (1-methylindolin-5-yl)boronic acid lies in its use as a cross-coupling synthon to generate targeted therapeutics. A premier example is its application in the discovery of inhibitors targeting the WIN-site of WDR5, a chromatin-regulatory scaffold protein implicated in mixed-lineage leukemia and solid tumors[3].

Rational Design and Pocket Occupation

During the optimization of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, researchers utilized (1-methylindolin-5-yl)boronic acid via Suzuki-Miyaura coupling to generate highly potent WDR5 inhibitors (e.g., compound 3h)[3]. The choice of the N-methyl indoline moiety was strictly driven by structural causality:

  • Solubility & Potency: The sp3 character of the indoline ring improved the physicochemical properties of the molecule, preventing the flat, insoluble stacking often seen with fully aromatic systems.

  • S4 Pocket Engagement: X-ray co-crystallography of the synthesized inhibitor bound to WDR5 revealed that the N-1 methyl group achieved critical partial occupation of the S4 pocket. The methyl vector projects in close proximity to residues Ala47 and Ala65, providing favorable van der Waals contacts without inducing steric clashes[3].

  • Vector Trajectory: The indoline ring backbone points away from the S5 and S4 pockets, directing potential future sp3 -carbon vectors toward the unoccupied S1 or S7 pockets for further optimization[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the workflows for utilizing and analyzing this compound must be self-validating. Below are the field-proven protocols for both small-molecule crystallization and protein co-crystallization.

Protocol A: Small-Molecule Crystallization of Boronic Acids

Causality: Rapid precipitation yields amorphous powders. Slow vapor diffusion ensures thermodynamic control, allowing the R22​(8) dimers to nucleate and form highly ordered lattices.

  • Dissolution: Dissolve 10 mg of (1-methylindolin-5-yl)boronic acid in 0.5 mL of a hydrogen-bond accepting solvent (e.g., acetone or THF) to break pre-existing amorphous aggregates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial to remove nucleation-inducing dust particles (self-validation of purity).

  • Vapor Diffusion: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane). Seal the outer vial tightly.

  • Maturation: Incubate at 4 °C for 7–14 days. The slow diffusion of the anti-solvent into the inner vial gradually lowers solubility, yielding diffraction-quality single crystals.

Protocol B: Synthesis and Co-Crystallization with WDR5

Causality: The use of a bulky, electron-rich palladium catalyst is required to overcome the steric hindrance of the indoline core during transmetalation.

  • Suzuki-Miyaura Coupling: React (1-methylindolin-5-yl)boronic acid (0.80 mmol) with the corresponding aryl halide core (0.70 mmol) using Pd[P(tBu)3​]2​ (5 mol%) and Cs2​CO3​ in 1,4-dioxane at 90 °C[3].

  • Validation: Monitor via LC-MS. Purify the resulting N-methyl indoline derivative via flash chromatography to >98% purity.

  • Protein Preparation: Concentrate apo-WDR5 protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 250 mM NaCl, and 5% glycerol.

  • Complex Formation: Add the synthesized ligand (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours. Self-validation: Centrifuge at 14,000 x g for 10 mins to ensure no precipitation occurred.

  • Hanging Drop Crystallization: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 20-25% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5). Seal over the reservoir and incubate at 20 °C until crystals form (3-5 days).

Workflow S1 Suzuki-Miyaura Coupling (Boronic Acid + Aryl Halide) S2 Ligand Purification (>98% LC-MS Purity) S1->S2 S4 Complex Formation (Ligand Soaking/Co-incubation) S2->S4 S3 WDR5 Protein Preparation (Apo-state, 10 mg/mL) S3->S4 S5 Vapor Diffusion Crystallization (Hanging Drop) S4->S5 S6 X-Ray Diffraction & Refinement (Phenix/eLBOW) S5->S6

Workflow for synthesizing and co-crystallizing indoline-derived inhibitors with WDR5.

Quantitative Data Presentation

The structural parameters of boronic acids and their resulting co-crystallized drug derivatives provide critical feedback for computational chemistry models. The table below summarizes typical crystallographic metrics comparing the pure boronic acid dimer motif against the WDR5 co-crystal parameters.

ParameterPure Arylboronic Acid Dimer (Typical)WDR5 Co-Crystal Complex (Inhibitor 3h)
Primary Structural Motif R22​(8) Centrosymmetric DimerProtein-Ligand WIN-site Occupation
B-C Bond Length ~1.56 - 1.58 ÅN/A (Boron consumed in cross-coupling)
O-H···O Distance ~2.72 - 2.75 ÅN/A
Key Intermolecular Contacts Lateral N···H-O networksN-1 methyl to Ala47 / Ala65 (S4 pocket)
Typical Space Group P21​/c or P21​/n (Monoclinic) P21​21​21​ (Orthorhombic)
Diffraction Resolution 0.75 - 0.85 Å (Atomic)~1.8 - 2.2 Å (Macromolecular)

Data synthesized from small-molecule solid-state analyses[1] and macromolecular WDR5 co-crystallography[3].

References

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. National Institutes of Health (NIH).
  • Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers. American Chemical Society (ACS).
  • Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. National Institutes of Health (NIH).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Medicinal Chemistry & Synthesis Using (1-Methylindolin-5-yl)boronic Acid

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of specific aryl building blocks is critical for tuning pharmacokinetics, target affinity, and spatial geometry. (1-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of specific aryl building blocks is critical for tuning pharmacokinetics, target affinity, and spatial geometry. (1-Methylindolin-5-yl)boronic acid has emerged as a highly privileged organoboron reagent. By offering a unique combination of a rigid bicyclic framework, a specific hydrogen-bond-acceptor profile, and a highly reactive boronic acid moiety, it serves as a premier synthon for Suzuki-Miyaura cross-coupling.

This application note provides a comprehensive guide to the strategic utility of (1-methylindolin-5-yl)boronic acid, focusing on its critical role in synthesizing epigenetic modulators—specifically, inhibitors targeting the WIN-site of the WD Repeat Domain 5 (WDR5) protein [1].

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, I frequently observe that the choice between an indole, indoline, or their N-methylated counterparts dictates the success of a medicinal chemistry campaign. The (1-methylindolin-5-yl) moiety offers three distinct mechanistic advantages:

  • Prevention of N-Arylation Side Reactions: The N-methyl group eliminates the acidic NH proton found in standard indolines or indoles. During palladium-catalyzed cross-coupling, unprotected indolines can undergo competitive Buchwald-Hartwig amination, leading to polymeric or off-target byproducts. N-methylation forces the reaction entirely down the desired Suzuki-Miyaura pathway.

  • Sp3 Character and Solubility: Unlike the fully aromatic indole, the indoline core possesses sp3-hybridized carbons at the C2 and C3 positions. This subtle increase in three-dimensionality (Fraction sp3) improves aqueous solubility and reduces flat-aromatic stacking, which is a common cause of poor pharmacokinetic profiles and aggregation-based assay interference.

  • Electronic Tuning for Transmetalation: The electron-donating nature of the N-methylamine group enriches the electron density of the aromatic ring. In the catalytic cycle of the Suzuki-Miyaura reaction, this electron richness accelerates the transmetalation step from the boronic acid to the Palladium(II) intermediate, allowing for milder reaction conditions and higher yields.

Application Case Study: Epigenetic Modulation via WDR5

WDR5 is a highly conserved chromatin regulatory scaffold protein that plays a pivotal role in the MLL/SET complex, which catalyzes the methylation of Histone H3 at Lysine 4 (H3K4). Overexpression of WDR5 is a primary driver in mixed-lineage leukemias (MLL) and MYC-driven cancers [2].

Inhibiting the WDR5-interaction (WIN) site disrupts the tethering of WDR5 to chromatin. In a landmark FBDD campaign by Vanderbilt University, researchers utilized (1-methylindolin-5-yl)boronic acid to synthesize potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives [1]. The 1-methylindolin-5-yl group perfectly occupied a hydrophobic sub-pocket of the WIN-site, driving binding affinities into the single-digit nanomolar range.

G WDR5 WDR5 Scaffold WIN WIN-Site WDR5->WIN contains MLL1 MLL1 Complex WIN->MLL1 binds H3K4 H3K4 Methylation MLL1->H3K4 catalyzes Cancer Leukemia Progression H3K4->Cancer drives Inhibitor 1-Methylindolin-5-yl Derivative Inhibitor->WIN blocks (Kd < 10 nM)

Epigenetic signaling pathway of WDR5-MLL1 and WIN-site inhibition.

Quantitative Data: WDR5 Inhibitor Profiling

The integration of the 1-methylindolin-5-yl moiety significantly enhances both biochemical affinity and cellular efficacy compared to unsubstituted or alternative aryl groups.

Compound ScaffoldAryl Substituent (R-Group)WDR5 Binding Affinity ( Kd​ , nM)Cellular GI50​ (MV4-11, μ M)
Pyrrolo[1,2-a]imidazolePhenyl> 500> 50
Pyrrolo[1,2-a]imidazoleIndol-5-yl4518
Pyrrolo[1,2-a]imidazole1-Methylindolin-5-yl < 10 ~ 7

Data summarized from structure-activity relationship (SAR) studies targeting the WDR5 WIN-site[1, 2].

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure reproducibility, the following protocol details the synthesis of a WDR5 inhibitor intermediate using (1-methylindolin-5-yl)boronic acid. The workflow is designed as a self-validating system, meaning each phase contains an analytical checkpoint to confirm causality and success before proceeding.

Workflow Step1 Aryl Halide Scaffold (0.70 mmol) Step3 Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O, 90°C Step1->Step3 Step2 (1-Methylindolin-5-yl) boronic acid (0.80 mmol) Step2->Step3 Step4 Suzuki-Miyaura Cross-Coupling Step3->Step4 Step5 LC-MS / TLC Reaction Monitoring Step4->Step5 Step6 Target WIN-Site Inhibitor (m/z 240.1) Step5->Step6 Validated

Suzuki-Miyaura cross-coupling workflow for WIN-site inhibitor synthesis.

Materials Required
  • (1-Methylindolin-5-yl)boronic acid : 208 mg (0.80 mmol, 1.14 equiv)

  • Bicyclic Aryl Bromide (e.g., Compound 8b) : 100 mg (0.70 mmol, 1.0 equiv)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base : 2M Aqueous Na₂CO₃ (2.0 mL)

  • Solvent : 1,4-Dioxane (8.0 mL)

Step-by-Step Methodology

1. Reaction Assembly & Degassing (Critical Causality Step)

  • Action: In a 20 mL microwave vial or Schlenk flask, combine the aryl bromide, (1-methylindolin-5-yl)boronic acid, and 1,4-dioxane. Add the 2M Na₂CO₃ solution.

  • Causality: Boronic acids are prone to protodeboronation (loss of the boronic acid group to form the protonated arene) in the presence of water and heat. Using a biphasic Dioxane/Water mixture ensures solubility of both the organic substrates and the inorganic base, facilitating rapid transmetalation that outpaces the degradation pathway.

  • Action: Sparge the mixture with Argon for 10 minutes prior to adding the palladium catalyst.

  • Validation Checkpoint: The solution must remain clear/pale before catalyst addition. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species into inactive Pd(II), which would result in homocoupling of the boronic acid (forming a bi-indoline dimer).

2. Catalysis & Heating

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly, seal the vessel under Argon, and heat to 90 °C for 12 hours.

  • Validation Checkpoint (TLC): After 12 hours, sample the organic layer. Run a TLC (e.g., 50% EtOAc/Hexanes). The starting aryl bromide should be completely consumed, replaced by a lower-Rf spot (the coupled product) that is highly UV-active.

3. Workup & Purification

  • Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Action: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in CH₂Cl₂).

  • Causality: The basic nitrogen of the indoline core can cause streaking on standard silica. Using a highly polar gradient or adding 1% Et₃N to the eluent prevents the compound from irreversibly binding to the acidic silanol groups of the stationary phase.

4. Final Validation & Characterization To confirm the structural integrity of the synthesized (1-methylindolin-5-yl) derivative, perform the following analytical checks [1]:

  • LC-MS (ESI): Analyze the purified fraction. You must observe a clean peak at Rt​ = 0.13 min with an m/z=240.1[M+H]+ (assuming the specific pyrrolo-imidazole scaffold). Purity should be >98% at 215 nm and 254 nm.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the indoline core. Look specifically for the N-methyl singlet at δ 2.77 (s, 3H) and the characteristic indoline methylene triplets around δ 3.31 (t, J = 8.4 Hz, 2H) . The aromatic protons of the indoline ring will typically appear as a doublet and a multiplet between δ 6.47 and 7.50.

References

  • Wang F, Jeon KO, Salovich JM, Macdonald JD, Alvarado J, Gogliotti RD, Phan J, Olejniczak ET, Sun Q, Wang S, Stauffer SR, Fesik SW. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry. 2018. URL:[Link]

  • Tian J, et al. "Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models." Proceedings of the National Academy of Sciences (PNAS). 2022. URL:[Link]

Application

Application Note: Synthesis of WDR5-WIN-Site Inhibitors Using (1-Methylindolin-5-yl)boronic Acid

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Epigenetic Target Modulation, Suzuki-Miyaura Cross-Coupling Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Epigenetic Target Modulation, Suzuki-Miyaura Cross-Coupling

Introduction & Scientific Rationale

The WD40-repeat domain 5 (WDR5) protein is a highly conserved chromatin-regulatory scaffold that plays a critical role in the assembly of the mixed-lineage leukemia 1 (MLL1) histone methyltransferase complex and the tethering of the MYC oncoprotein to chromatin. Overexpression of WDR5 is a key driver in various malignancies, particularly MLL-rearranged (MLL-r) leukemias. Consequently, the WDR5-interaction (WIN) site has emerged as a premier epigenetic target for oncology drug discovery [1, 2].

Fragment-based drug discovery (FBDD) campaigns have identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold as a promising WIN-site binder. However, to achieve low-nanomolar potency, the fragment must be structurally extended to occupy the deep S2 pocket of the WIN site, which natively accommodates the arginine residue (R3765) of the MLL1 peptide [1].

The Role of the 1-Methylindoline Scaffold: Structure-based design revealed that incorporating a 1-methylindoline moiety perfectly mimics the native arginine interaction. The basic nitrogen and the hydrophobic methyl group provide optimal vector geometry and electron density to engage the S2 pocket. To install this privileged pharmacophore onto the pyrrolo-imidazole core, (1-methylindolin-5-yl)boronic acid (CAS: 472957-92-9) is utilized as the critical cross-coupling reagent [1].

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism by which the synthesized 1-methylindoline derivative disrupts the oncogenic WDR5-MLL1/MYC signaling axis.

G WDR5 WDR5 Protein (Chromatin Scaffold) WIN_Site WIN-Site (S2 Pocket) WDR5->WIN_Site contains MLL1 MLL1 / MYC (Oncogenic Drivers) WIN_Site->MLL1 recruits (Native State) Cancer Leukemogenesis MLL1->Cancer drives Inhibitor 1-Methylindoline Derivative Inhibitor->WIN_Site binds S2 pocket (Kd < 10 nM) Inhibitor->MLL1 displaces Apoptosis Growth Arrest & Apoptosis Inhibitor->Apoptosis induces

Figure 1: Disruption of the WDR5-WIN site by 1-methylindoline-derived inhibitors, leading to apoptosis.

Experimental Design: Causality of Reaction Conditions

The coupling of (1-methylindolin-5-yl)boronic acid to a halogenated pyrrolo[1,2-a]imidazole core requires highly optimized Suzuki-Miyaura conditions due to the electron-rich nature of the indoline ring, which makes the boronic acid susceptible to rapid protodeboronation.

  • Catalyst Selection ( Pd[P(tBu)3​]2​ ): We utilize Bis(tri-tert-butylphosphine)palladium(0) at 5 mol %. The bulky, electron-rich tri-tert-butylphosphine ligands facilitate rapid oxidative addition and accelerate reductive elimination. This speed is critical to outcompete the off-target protodeboronation of the electron-rich 1-methylindoline boronic acid [1].

  • Base Selection ( Cs2​CO3​ ): Cesium carbonate (1.5 equiv) is selected over stronger bases (like NaOH or KOtBu) because it provides mild yet highly effective transmetalation kinetics without degrading the sensitive nitrogen-rich bicyclic core.

  • Solvent System (1,4-Dioxane): Dioxane's high boiling point (101 °C) safely accommodates the 90 °C heating required to overcome the steric hindrance of the coupling partners, while fully solubilizing both the polar fragments and the inorganic base.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Prerequisites: Ensure all glassware is oven-dried. The reaction must be assembled under an inert Argon atmosphere to prevent catalyst oxidation.

  • Preparation: In a 10 mL Schlenk flask, dissolve the aryl halide fragment (e.g., 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, 1.0 equiv, 0.70 mmol) in anhydrous 1,4-dioxane to achieve a 0.25 M concentration.

  • Reagent Addition: Add (1-methylindolin-5-yl)boronic acid (2.0 equiv, 1.40 mmol) to the solution. Note: The 2.0 equivalent excess compensates for any minor protodeboronation that occurs during the heating ramp.

  • Catalyst & Base: Add Cs2​CO3​ (1.5 equiv, 1.05 mmol) followed by Pd[P(tBu)3​]2​ (5 mol %).

  • Degassing: Purge the mixture with Argon for 5 minutes using a sub-surface sparging needle.

  • Reaction: Seal the flask and stir vigorously at 90 °C for 12–16 hours.

  • In-Process Monitoring (Self-Validation): At 12 hours, sample 10 μ L of the mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: Look for the depletion of the aryl halide mass and the appearance of the target product mass (e.g., m/z=240.1 [M+H]+ ). If unreacted halide remains but boronic acid is depleted, add an additional 0.5 equiv of the boronic acid.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake thoroughly with dichloromethane ( CH2​Cl2​ ).

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1-methylindoline derivative.

Workflow Visualization

Workflow Step1 1. Assembly Aryl Halide + Boronic Acid in Dioxane Step2 2. Catalysis Add Pd[P(tBu)3]2 & Cs2CO3 (Argon) Step1->Step2 Step3 3. Heating 90 °C for 12-16h Step2->Step3 Step4 4. LC-MS Check Verify [M+H]+ Depletion of Halide Step3->Step4 Step5 5. Workup Celite Filtration CH2Cl2 Wash Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Data Presentation

The incorporation of the (1-methylindolin-5-yl) moiety drives a massive leap in both biochemical binding affinity and cellular efficacy compared to early-stage fragments. The table below summarizes the Structure-Activity Relationship (SAR) progression documented during the optimization of these WIN-site inhibitors [1, 3].

Compound StageCore ScaffoldS2 Pocket SubstituentWDR5 Binding Affinity ( Kd​ / Ki​ )MV4:11 Cell Growth Inhibition ( GI50​ )
Fragment Hit (F-1) Pyrrolo[1,2-a]imidazolePhenyl> 100 μ M> 50 μ M
Intermediate Pyrrolo[1,2-a]imidazoleBiaryl (para-sub)8.4 μ M> 20 μ M
Lead Compound Pyrrolo[1,2-a]imidazole1-Methylindoline < 10 nM ~ 3.2 μ M

Data Interpretation: The transition from a simple phenyl ring to the 1-methylindoline system results in a >10,000-fold increase in binding affinity. This validates the mechanistic rationale that the indoline nitrogen and methyl group perfectly satisfy the electronic and steric requirements of the WDR5 S2 pocket.

References

  • Wang, F., Jeon, K. O., Salovich, J. M., et al. (2018). "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 61(13), 5623–5642.[Link]

  • Tian, J., et al. (2022). "Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models." Proceedings of the National Academy of Sciences (PNAS), 119(1).[Link]

  • Gurung, R., Om, D., Pun, R., Hyun, S., & Shin, D. (2023). "Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders." Cancers, 15(15), 3910.[Link]

Method

Application Notes and Protocols for (1-methylindolin-5-yl)boronic acid in Photoredox Catalysis

Introduction: The Emergence of Indoline Scaffolds in Photoredox Catalysis (1-methylindolin-5-yl)boronic acid is a versatile building block that is gaining traction in the field of synthetic organic chemistry, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Indoline Scaffolds in Photoredox Catalysis

(1-methylindolin-5-yl)boronic acid is a versatile building block that is gaining traction in the field of synthetic organic chemistry, particularly within the domain of photoredox catalysis. The indoline core, a privileged scaffold in medicinal chemistry, imparts unique electronic properties to the boronic acid moiety. The electron-rich nature of the nitrogen-containing heterocycle enhances the propensity of the boronic acid to engage in single-electron transfer (SET) processes, making it an excellent candidate for radical-based transformations under mild, visible-light-mediated conditions.[1][2][3]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the reactivity of (1-methylindolin-5-yl)boronic acid in photoredox-catalyzed cross-coupling reactions. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for a representative transformation, and discuss the critical parameters for successful reaction optimization.

Core Concept: Photoredox Activation of Boronic Acids

Visible-light photoredox catalysis has revolutionized the generation of radical intermediates, offering a milder and more sustainable alternative to traditional methods that often require harsh reagents or high temperatures.[4][5][6] In the context of boronic acids, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer event. This process can be significantly facilitated by the presence of a Lewis base, which coordinates to the boron center, forming a more electron-rich boronate complex that is more susceptible to oxidation.[1][7][8]

The general mechanism involves the excitation of a photocatalyst (PC) by light to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from the activated boronic acid, generating an aryl radical and the reduced form of the photocatalyst (PC•-). This aryl radical can then engage in various bond-forming reactions. A sacrificial electron donor is often employed to regenerate the ground state of the photocatalyst, thus completing the catalytic cycle.[5]

Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_reduced Reduced PC•- PC_star->PC_reduced SET PC_reduced->PC Regeneration Boronic_Acid (1-methylindolin-5-yl)boronic acid Boronate_Complex [Boronate]-LB Complex Boronic_Acid->Boronate_Complex + LB Aryl_Radical (1-methylindolin-5-yl)• Product Cross-Coupled Product Aryl_Radical->Product + Coupling Partner Coupling_Partner Coupling Partner Lewis_Base Lewis Base (LB) Boronate_Complex->Aryl_Radical Oxidation by PC*

Caption: Generalized photoredox catalytic cycle for the activation of boronic acids.

Application: Photoredox-Mediated C(sp²)–C(sp³) Cross-Coupling

One of the most powerful applications of photoredox-activated boronic acids is in the construction of C(sp²)–C(sp³) bonds. This protocol details the cross-coupling of (1-methylindolin-5-yl)boronic acid with a suitable C(sp³) electrophile, a common transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.[2][3]

Experimental Protocol: Synthesis of 5-Alkyl-1-methylindoline

This protocol describes a general procedure for the photoredox-catalyzed alkylation of (1-methylindolin-5-yl)boronic acid with an alkyl bromide.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(1-methylindolin-5-yl)boronic acid177.030.21.0
Alkyl Bromide-0.42.0
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)1124.870.0040.02
Lewis Base (e.g., Quinuclidin-3-ol)127.180.040.2
Solvent (e.g., Acetonitrile)-2.0 mL-

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm, 14.4 W)

  • Magnetic stir plate

  • Nitrogen or Argon gas line for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk tube, add (1-methylindolin-5-yl)boronic acid (0.2 mmol, 1.0 equiv.), the alkyl bromide (0.4 mmol, 2.0 equiv.), the photocatalyst (2 mol%), and the Lewis base (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (2.0 mL) to the reaction mixture.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction mixture is at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl-1-methylindoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Schlenk Tube A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Irradiate with Blue LEDs D->E F Stir at Room Temperature E->F G Monitor by TLC/LC-MS F->G H Quench and Extract G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Step-by-step experimental workflow for the photoredox-mediated C(sp²)–C(sp³) cross-coupling.

Causality Behind Experimental Choices

  • Photocatalyst: An iridium-based photocatalyst is chosen for its strong oxidizing potential in the excited state, which is necessary to oxidize the boronate complex.[9] Ruthenium-based photocatalysts can also be effective.[5]

  • Lewis Base: Quinuclidin-3-ol or similar Lewis bases like 4-dimethylaminopyridine are crucial for activating the boronic acid.[1][7] They form a redox-active complex with the boronic acid, lowering its oxidation potential and facilitating single-electron transfer.[1]

  • Solvent: Acetonitrile is a common solvent for photoredox reactions due to its polarity and transparency to visible light. Other polar aprotic solvents may also be suitable.

  • Inert Atmosphere: The exclusion of oxygen is critical as it can quench the excited state of the photocatalyst and participate in side reactions.

  • Light Source: Blue LEDs are typically used as their emission wavelength corresponds to the absorption maximum of many common photocatalysts.

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured through careful monitoring and control experiments. The necessity of each component can be validated by running control reactions:

  • No Light: The reaction should not proceed in the dark, confirming a light-dependent process.

  • No Photocatalyst: The absence of the photocatalyst should result in no product formation, demonstrating its essential catalytic role.

  • No Lewis Base: A significant decrease in yield or reaction rate is expected without the Lewis base, highlighting its activating role.

These control experiments are fundamental to validating the proposed photoredox mechanism for a given substrate combination.

Conclusion

(1-methylindolin-5-yl)boronic acid is a valuable synthon for the construction of complex molecules via photoredox catalysis. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the utility of this and related electron-rich boronic acids in their synthetic endeavors. The mild reaction conditions, broad functional group tolerance, and predictable reactivity make this methodology highly attractive for applications in drug discovery and materials science.

References

  • Mechanistic insights and kinetic analysis for the oxidative hydroxylation of arylboronic acids by visible light photoredox catalysis: a metal-free altern
  • Mechanistic Insights and Kinetic Analysis for the Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis: A Metal-Free Alternative. Journal of the American Chemical Society.
  • Mechanistic Insights and Kinetic Analysis for the Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis: A Metal-Free Alternative | Request PDF.
  • A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction.
  • A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
  • Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository.
  • Synergistic Boronic Acid and Photoredox Catalysis: Synthesis of C-Branched Saccharides via Selective Alkylation of Unprotected Saccharides. Organic Letters.
  • A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Europe PMC.
  • Light-driven four-component reaction with boronic acid derivatives as alkyl
  • Photoredox-Catalyzed Radical Hydroalkylation of Azobenzenes with Alkylboronic Acids. Organic Letters.
  • Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives.
  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Couplings in Flow.

Sources

Application

C-H activation of the indoline core in (1-methylindolin-5-yl)boronic acid

Topic: Strategic C-H Activation of the Indoline Core in the Synthesis of (1-methylindolin-5-yl)boronic Acid Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic V...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic C-H Activation of the Indoline Core in the Synthesis of (1-methylindolin-5-yl)boronic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of C-H Activation in Indoline Scaffolds

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The ability to selectively functionalize this heterocyclic system is of paramount importance for the development of new chemical entities. Direct C-H activation has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates.[1][2] This approach offers a more sustainable and efficient alternative to traditional cross-coupling methods.[3]

This application note provides a comprehensive guide to the strategic C-H activation of the indoline core, focusing on a practical approach to synthesize C7-functionalized derivatives of (1-methylindolin-5-yl)boronic acid. Given the inherent reactivity of the indoline nucleus, where the C2 and C3 positions are more electronically favored for functionalization, achieving regioselectivity on the benzenoid ring (C4-C7 positions) presents a significant challenge.[4][5] This guide will detail a robust, multi-step protocol that leverages a removable directing group to achieve selective C7-arylation, a key transformation in the synthesis of complex indoline derivatives. The compatibility of the boronic acid moiety throughout the C-H activation sequence will be a key focus, highlighting the nuanced yet powerful applications of this chemistry in modern drug discovery.

PART 1: The Challenge and Strategy for C7-Functionalization

Direct C-H activation at the C7 position of an N-methylindoline is a formidable challenge. The methyl group on the nitrogen atom precludes the use of many common, static directing groups that are essential for guiding a metal catalyst to the sterically hindered C7-H bond.[1][4] Therefore, a more strategic, multi-step approach is required to achieve the desired transformation.

This protocol outlines a five-step sequence that begins with a commercially available indoline, introduces a boronic acid at the C5 position, employs a removable directing group for the key C7-arylation step, and concludes with directing group removal and N-methylation. This sequence is designed to be modular, allowing for the introduction of diverse functionalities at both the C7 and C5 positions (via the boronic acid).

G cluster_0 Overall Synthetic Workflow A Indoline B C5-Borylation A->B Step 1 C N-Directing Group Installation B->C Step 2 D C7 C-H Arylation (Key Step) C->D Step 3 E Directing Group Removal D->E Step 4 F N-Methylation E->F Step 5 G Final Product F->G

Caption: Overall workflow for the synthesis of C7-arylated (1-methylindolin-5-yl)boronic acid.

PART 2: Detailed Protocols and Methodologies

Step 1 & 2: Synthesis of the C-H Activation Precursor: 1-(Pyrimidin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

The initial steps involve the borylation of indoline at the C5 position, followed by the installation of a pyrimidine directing group. The pyrimidine group is crucial for steering the palladium catalyst to the C7 position in the subsequent C-H activation step.[6][7]

Protocol for C5-Borylation:

  • To a solution of indoline (1.0 equiv) in a suitable solvent such as THF, add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Add bis(pinacolato)diboron (1.2 equiv) and a base (e.g., KOAc, 3.0 equiv).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.

Protocol for N-Pyrimidine Installation:

  • In a sealed tube, combine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv) in a solvent like DMF.

  • Heat the mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired precursor.

Step 3: The Core Protocol: Palladium-Catalyzed C7-Arylation

This is the central step where the C-H bond at the C7 position is selectively functionalized. The protocol described here is adapted from the work of Gao et al. and utilizes aryltriazenes as the aryl source, which are stable and effective under mild conditions.[6][7]

Expertise & Experience: The choice of aryltriazene as the coupling partner is strategic. It serves as a stable source of aryl radicals under the reaction conditions, avoiding the need for harsh oxidants that could potentially degrade the boronic acid moiety.[6] The pyrimidine directing group forms a stable 5-membered palladacycle intermediate, which positions the catalyst in close proximity to the C7-H bond, thus ensuring high regioselectivity.[5] This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry.[8]

Trustworthiness: This protocol is self-validating. The high regioselectivity for the C7 position is a direct consequence of the directing group's efficacy. Any significant formation of other isomers would indicate a deviation from the expected catalytic cycle. The reaction is performed under oxidant- and ligand-free conditions, which simplifies the reaction setup and purification, and reduces the sources of potential side reactions.[7]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (10 mol%)Efficient and commercially available palladium(II) source.
Substrate 1-(Pyrimidin-2-yl)-5-(pinacolboryl)indolinePyrimidine directs C7-activation; pinacol ester protects boronic acid.
Aryl Source Aryltriazene (2.0 equiv)Stable, mild, and effective aryl radical source.
Promoter Acetic Acid (2.0 equiv)Facilitates the in situ generation of the aryl radical from the triazene.
Solvent 1,4-DioxaneAprotic solvent, suitable for palladium catalysis.
Temperature 30 °CMild conditions, enhancing functional group tolerance.
Atmosphere AirThe reaction is tolerant to air.

Detailed Experimental Protocol:

  • To a 10 mL oven-dried Schlenk tube, add 1-(pyrimidin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (0.2 mmol, 1.0 equiv), the desired aryltriazene (0.4 mmol, 2.0 equiv), and Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (2.0 mL) and acetic acid (24 mg, 0.4 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the C7-arylated product.

G sub sub pd_species pd_species intermediate intermediate Indoline_DG Indoline-DG (Substrate) Palladacycle 5-Membered Palladacycle Indoline_DG->Palladacycle C-H Activation Pd_OAc2 Pd(OAc)₂ Pd_OAc2->Palladacycle Ar_triazene Ar-N=N-NR₂ Pd_III Pd(III) Intermediate Palladacycle->Pd_III + Ar• Ar_radical Ar• Ar_triazene->Ar_radical Promoter (AcOH) Ar_radical->Pd_III Product C7-Arylated Product Pd_III->Product Reductive Elimination Pd_II_cat Pd(II) Pd_III->Pd_II_cat Regeneration

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of Biaryl Derivatives from (1-methylindolin-5-yl)boronic Acid

Introduction: The Strategic Value of the 1-Methylindoline Scaffold The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-Methylindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, non-planar structure provides access to three-dimensional chemical space, a highly desirable trait in modern drug design for improving target specificity and pharmacokinetic properties. The N-methylation of the indoline ring enhances metabolic stability and modulates the electronic properties of the aromatic system.

This guide provides a comprehensive, field-tested framework for the large-scale synthesis of diverse biaryl derivatives starting from (1-methylindolin-5-yl)boronic acid. The primary focus is on the robust and scalable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] We will delve into the practical aspects of precursor synthesis, reaction optimization for scale-up, and effective downstream processing to ensure high purity and yield, addressing challenges frequently encountered in manufacturing settings.[4][5]

Part 1: Synthesis of the Key Precursor: (1-methylindolin-5-yl)boronic Acid Pinacol Ester

While the free boronic acid is the reactive species in the Suzuki-Miyaura catalytic cycle, it often suffers from instability, dehydration to form boroxines, and challenging purification.[6] For large-scale campaigns, the use of a more stable and easily purified boronic acid pinacol ester is highly recommended. As (1-methylindolin-5-yl)boronic acid and its esters are not widely commercially available, a reliable synthesis of the precursor is the first critical step.

The following two-step protocol outlines a common and scalable route starting from commercially available 5-bromo-1-methylindoline.

Experimental Protocol: Miyaura Borylation of 5-bromo-1-methylindoline

This procedure details the palladium-catalyzed borylation to produce (1-methylindolin-5-yl)boronic acid pinacol ester.

Scientist's Note: The Miyaura borylation is an efficient method for converting aryl halides into their corresponding boronic esters.[7] The use of a palladium catalyst with a suitable phosphine ligand is crucial. Potassium acetate acts as a base, which is milder than many alternatives and sufficient for this transformation.

Reagents & Materials

ReagentFormulaMWEquiv.Amount (100g Scale)
5-bromo-1-methylindolineC₉H₁₀BrN212.091.0100.0 g
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.2143.8 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.640.027.7 g
Potassium Acetate (KOAc)CH₃COOK98.143.0139.0 g
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-1.0 L

Step-by-Step Procedure:

  • Inert Atmosphere: Equip a 3L, three-neck, round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Oven-dry all glassware before use.

  • Reagent Charging: To the flask, add 5-bromo-1-methylindoline (100.0 g), bis(pinacolato)diboron (143.8 g), Pd(dppf)Cl₂ (7.7 g), and potassium acetate (139.0 g).

  • Solvent Addition & Degassing: Add 1,4-dioxane (1.0 L). Degas the mixture thoroughly by bubbling nitrogen through the solution for 30 minutes while stirring. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species formed in situ.[5]

  • Reaction: Heat the mixture to 90-95 °C under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 8-12 hours.

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional dioxane (2 x 100 mL).[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield a dark oil or solid.

  • Purification: Dissolve the crude material in ethyl acetate (500 mL) and wash with water (3 x 250 mL) and then brine (250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization from a hexane/ethyl acetate mixture to yield the desired (1-methylindolin-5-yl)boronic acid pinacol ester as a solid.

Part 2: Large-Scale Derivatization via Suzuki-Miyaura Cross-Coupling

This section provides a robust, general protocol for the palladium-catalyzed cross-coupling of (1-methylindolin-5-yl)boronic acid pinacol ester with various aryl or heteroaryl halides.

Principle of the Reaction

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process involving a palladium catalyst.[6] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorgano_Complex Ar¹-Pd(II)L₂(Ar²) Transmetalation->Diorgano_Complex RedElim Reductive Elimination Diorgano_Complex->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OR)₂ + Base Boronic->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: General Procedure for Large-Scale Coupling

This protocol is designed for a ~100g scale synthesis and utilizes a biphasic solvent system, which often facilitates product isolation and removal of inorganic byproducts.

Reagents & Materials

ReagentFormulaMWEquiv.Amount (100g Scale)
(1-methylindolin-5-yl)boronic acid pinacol esterC₁₅H₂₂BNO₂259.151.0100.0 g
Aryl/Heteroaryl Bromide (Ar-Br)VariesVaries1.1Varies
SPhos Pd G2C₃₉H₄₄NO₅PPdS779.280.013.0 g
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.5205.5 g
TolueneC₇H₈92.14-800 mL
WaterH₂O18.02-200 mL

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a 3L jacketed reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with the (1-methylindolin-5-yl)boronic acid pinacol ester (100.0 g), the corresponding aryl bromide (1.1 equiv.), potassium phosphate (205.5 g), and the SPhos Pd G2 catalyst (3.0 g).

    • Scientist's Note: SPhos-based pre-catalysts are highly efficient for coupling a wide range of substrates, including challenging heteroaryl chlorides.[10] K₃PO₄ is an effective base for activating the boronic ester for transmetalation.[10]

  • Solvent Addition & Degassing: Add toluene (800 mL) and water (200 mL). Vigorously stir the biphasic mixture and degas by sparging with nitrogen for at least 45 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C. At scale, it is critical to monitor the internal temperature, as exothermic events can occur.[5]

  • Monitoring: Monitor the reaction for the disappearance of the limiting reagent (typically the boronic ester) via LC-MS. Reactions are generally complete in 4-8 hours.

  • Work-up - Phase Separation: Cool the reactor to room temperature. Stop the stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Work-up - Washing: Wash the organic layer sequentially with 2M HCl (200 mL) to remove the base, followed by water (200 mL), and finally a saturated brine solution (200 mL).

  • Catalyst Removal: To the organic layer, add a palladium scavenger (e.g., activated carbon or a silica-based scavenger) and stir for 2-4 hours. Filter the mixture through a pad of Celite®, washing with fresh toluene. This step is crucial for reducing residual palladium levels in the final product.[11][12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or ethyl acetate/hexanes).[8]

Part 3: Process Scale-Up & Data

Scaling a Suzuki-Miyaura reaction from the bench to a manufacturing plant introduces several challenges. Careful control of key parameters is essential for a safe, reproducible, and efficient process.[4]

Critical Parameters for Scale-Up
  • Temperature Control: The reaction can be exothermic. A jacketed reactor with precise temperature control is mandatory to prevent runaway reactions and the formation of impurities.[5]

  • Mixing Efficiency: In a biphasic system, efficient mixing is required to ensure mass transfer between the aqueous and organic phases. Inadequate stirring can lead to stalled or inconsistent reactions.[5]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Maintaining a robust nitrogen blanket throughout the reaction and work-up is critical for catalyst longevity and preventing side reactions.[5]

  • Reagent Purity & Addition: The quality of starting materials, catalysts, and solvents can significantly impact the reaction outcome. On a large scale, the addition rate of reagents may need to be controlled.

Representative Coupling Data

The following table provides expected outcomes for the coupling of (1-methylindolin-5-yl)boronic acid pinacol ester with various aryl bromides under the conditions described above.

EntryAryl Bromide PartnerTime (h)Isolated Yield (%)Purity (LC-MS)
14-Bromotoluene592%>99%
24-Bromoanisole495%>99%
33-Bromopyridine688%>98%
41-Bromo-4-(trifluoromethyl)benzene685%>98%

Part 4: Workflow and Purification Logic

A systematic approach to downstream processing is key to achieving high purity on a large scale. The following workflow and troubleshooting logic can guide the purification process.

Purification_Workflow Start Crude Reaction Mixture PhaseSep Phase Separation (Remove Aqueous Layer) Start->PhaseSep Wash Organic Layer Washes (Acid, Water, Brine) PhaseSep->Wash PdScavenge Palladium Scavenging & Filtration Wash->PdScavenge Concentrate Concentration (Solvent Swap if needed) PdScavenge->Concentrate Crystallize Crystallization / Recrystallization Concentrate->Crystallize FilterDry Filtration & Drying Crystallize->FilterDry FinalProduct Pure Final Product (>99%) FilterDry->FinalProduct

Large-Scale Purification Workflow

Troubleshooting Common Impurities: [11]

  • Unreacted Boronic Ester: Often removed during the aqueous washes or remains in the mother liquor after crystallization. If it co-crystallizes, a different recrystallization solvent may be needed.

  • Homo-coupled Byproducts (Ar-Ar): These can be difficult to remove. Optimizing the reaction (e.g., slower addition of one partner) can minimize their formation. They are typically removed by recrystallization.

  • Residual Palladium: Must be removed to meet pharmaceutical specifications (<10 ppm). Effective scavenging and filtration are non-negotiable. Multiple treatments may be necessary.

References

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01859]
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b01859]
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [URL: https://connect.acspubs.org/suzuki-scale-up-webinar]
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/chemistry/suzuki-coupling-scale-up.html]
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00185]
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34208853/]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/111]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends and Future Directions as Therapeutic Drugs, 2nd Edition. MDPI. [URL: https://www.mdpi.
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • CAS 192182-55-1 Boronic acid,B-(1-methyl-1H-indol-5-yl)-. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_192182-55-1.htm]
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [URL: https://www.eurekaselect.com/article/117960]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo070389w]
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [URL: https://squares.ucsd.edu/files/sites/53/2016/02/142L-Suzuki-Coupling-F12.pdf]
  • 1-Methyl-1H-indole-5-boronic acid. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/192182-55-1]
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem. [URL: https://www.benchchem.com/technical-support-center/refining-purification-methods-for-suzuki-coupling-reaction-products]
  • Suzuki-Miyaura Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/suzuki-miyaura-coupling.html]
  • 1-Methylindole-5-boronic acid pinacol ester 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640395]
  • 1-Methylindole-5-boronic acid pinacol ester. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-methylindole-5-boronic-acid-pinacol-ester-837392-62-8]
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [URL: https://www.researchgate.net/publication/229045339_Optimization_and_Scale-Up_of_a_Suzuki-Miyaura_Coupling_Reaction_Development_of_an_Efficient_Palladium_Removal_Technique]
  • 1-methylindole. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0765]
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03759a]
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060015y]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864147/]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/1420-3049/22/5/769]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodeboronation of (1-Methylindolin-5-yl)boronic Acid

Welcome to the Advanced Troubleshooting Guide for the Suzuki-Miyaura cross-coupling of highly electron-rich heteroaryl boronic acids. This resource is designed for drug development professionals and synthetic chemists wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the Suzuki-Miyaura cross-coupling of highly electron-rich heteroaryl boronic acids. This resource is designed for drug development professionals and synthetic chemists who are experiencing low yields, batch-to-batch variability, or complete reaction failure when working with (1-methylindolin-5-yl)boronic acid.

Below, we dissect the thermodynamic and kinetic root causes of organoboron degradation and provide self-validating protocols to ensure reproducible success.

The Mechanistic Root Cause: Why Does (1-Methylindolin-5-yl)boronic Acid Degrade?

To solve the problem, we must first understand the causality of the degradation. (1-Methylindolin-5-yl)boronic acid is an exceptionally electron-rich substrate. The indoline nitrogen acts as a strong mesomeric (+M) electron donor, pushing electron density through the aromatic ring directly to the para position (C5), which is the ipso-carbon attached to the boron atom.

Under standard Suzuki-Miyaura conditions, the addition of a base creates a pre-equilibrium between the boronic acid and the hydroxide/alkoxide to form a boronate anion [ArB(OH)3​]− [1]. This negatively charged complex drastically increases the electron density on the ipso-carbon. Consequently, the ipso-carbon becomes highly susceptible to electrophilic attack by protons (from water, solvent, or trace acids), leading to rapid carbon-boron bond cleavage (protodeboronation) and the formation of the undesired byproduct, 1-methylindoline[2].

Mechanism BA (1-Methylindolin-5-yl) boronic acid BC Boronate Anion [ArB(OH)3]- BA->BC Base TM Transmetalation (Desired) BC->TM Pd(II)-Ar PDB Ipso-Protonation (Undesired) BC->PDB H+ / H2O Prod Cross-Coupled Product TM->Prod Reductive Elimination Byprod 1-Methylindoline (Deboronated) PDB->Byprod C-B Cleavage

Competing pathways: Transmetalation vs. Protodeboronation.

Troubleshooting Guide: Step-by-Step Optimization

To prevent protodeboronation, the rate of transmetalation must outcompete the rate of ipso-protonation. This requires a three-pronged approach:

A. Catalyst Selection: Accelerating Transmetalation

First-generation catalysts like Pd(PPh3​)4​ are entirely inadequate for this substrate. The transmetalation step is too slow, leaving the boronate anion exposed to the aqueous base for too long. Furthermore, sterically hindered phosphines can sometimes favor unstable post-transmetalation species that lead to facile protodeboronation if not carefully optimized[3]. Solution: Upgrade to highly active Buchwald precatalysts (e.g., XPhos Pd G3 or G4). These complexes rapidly generate the active mono-ligated Pd(0) species, ensuring that oxidative addition and subsequent transmetalation occur at a kinetic rate that outpaces degradation.

B. Base & Solvent Selection: Starving the Degradation Pathway

Protodeboronation of electron-rich arenes requires a proton source[2]. Standard conditions using aqueous Na2​CO3​ or NaOH provide an infinite reservoir of protons. Solution: Switch to strictly anhydrous conditions. Use finely milled, anhydrous K3​PO4​ or CsF suspended in anhydrous 1,4-dioxane. Fluoride bases are particularly effective as they form stable trifluoroborate intermediates in situ, which modulate the release of the active boronic species.

C. Temperature Modulation

Protodeboronation is highly temperature-dependent. Traditional Suzuki couplings are run at 80–100 °C, which accelerates C-B bond cleavage. Solution: Because XPhos Pd G3 is highly active, the reaction temperature can be safely lowered to 40–50 °C, suppressing the activation energy required for protodeboronation while maintaining productive cross-coupling.

Troubleshooting Start High Protodeboronation Detected CheckWater Is water present in the solvent/base? Start->CheckWater YesWater Switch to anhydrous dioxane & milled K3PO4 CheckWater->YesWater Yes NoWater Check Catalyst Efficiency CheckWater->NoWater No CheckCat Using Gen 1 or Pd(PPh3)4? NoWater->CheckCat YesCat Upgrade to XPhos Pd G3/G4 CheckCat->YesCat Yes NoCat Lower Temp to 40-50°C or use slow addition CheckCat->NoCat No

Troubleshooting workflow for mitigating protodeboronation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when coupling (1-methylindolin-5-yl)boronic acid with a standard aryl bromide under various conditions.

Catalyst SystemBase & SolventTemperatureCross-Coupling Yield (%)Protodeboronation (%)Mechanistic Outcome
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / Toluene90 °C15%80%High pH and water drive rapid pre-equilibrium to boronate, leading to C-B cleavage.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 80 °C45%45%Bidentate ligand slows transmetalation; competitive degradation occurs.
XPhos Pd G3 (5 mol%) K3​PO4​ (aq) / Dioxane60 °C70%20%Fast transmetalation outpaces degradation, but aqueous base still allows some cleavage.
XPhos Pd G3 (5 mol%) K3​PO4​ (anhydrous) / Dioxane 50 °C >90% <5% Anhydrous conditions prevent boronate hydrolysis; highly active catalyst ensures rapid coupling.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered with built-in validation checks to prevent wasted time and resources.

Objective: Achieve >90% yield of the cross-coupled product while keeping the 1-methylindoline byproduct below 5%.

Step-by-Step Methodology:

  • Reagent Validation (Pre-reaction): Perform a quantitative NMR (qNMR) on the (1-methylindolin-5-yl)boronic acid batch.

    • Causality: Electron-rich boronic acids degrade on the shelf via atmospheric moisture. Assuming 100% purity often leads to sub-stoichiometric coupling and stalled reactions.

  • Vessel Preparation: Use a PTFE-lined reaction vial.

    • Causality: The surface of a glass reaction vessel can act as a fluorophile or leach silicates, altering local pH and accelerating the hydrolysis of organoboron species[4].

  • Inert Atmosphere Setup: In a glovebox, combine 1.0 equiv of the aryl halide, 1.5 equiv of (1-methylindolin-5-yl)boronic acid, 2.0 equiv of finely milled anhydrous K3​PO4​ , and 5 mol% XPhos Pd G3.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Validation Check: The mixture should remain a free-flowing heterogeneous suspension. If the phosphate salt clumps immediately, moisture has compromised the system. Abort and acquire fresh reagents.

  • Reaction Initiation: Seal the vial, remove it from the glovebox, and heat to 50 °C under vigorous stirring (800+ RPM).

    • Validation Check: At 15 minutes, observe the color. A transition to a clear red/orange indicates successful generation of the active Pd(0) species. A rapid shift to opaque black indicates Pd aggregation (catalyst death) due to inefficient transmetalation.

  • In-Process Monitoring: At 60 minutes, sample 10 µL for LC-MS analysis.

    • Validation Check: Compare the UV peak area of the cross-coupled product to 1-methylindoline. A ratio of <10:1 indicates the base is too strong or water has breached the system.

Frequently Asked Questions (FAQs)

Q: Can I convert the boronic acid to a pinacol ester (Bpin) to stop deboronation completely? A: Not entirely. While Bpin esters are generally assumed to be more stable, they still undergo prehydrolytic protodeboronation under basic aqueous conditions. Hydrolysis of the ester back to the boronic acid can actually be a dominant component of the overall degradation process[5]. For highly electron-rich systems like 1-methylindoline, direct anhydrous coupling of the free boronic acid (or using a MIDA boronate slow-release strategy) is often more effective than relying solely on Bpin protection.

Q: Why does my reaction turn black immediately upon adding the catalyst? A: Rapid blackening indicates catalyst decomposition to "Palladium black" (inactive Pd nanoparticles). This happens when transmetalation is too slow or reductive elimination is hindered, leaving the Pd(II) intermediate vulnerable to degradation. Upgrading to a bulkier, more electron-rich ligand (e.g., XPhos) stabilizes the Pd intermediates and prevents this pathway.

Q: I am using an anhydrous solvent, but I still see 30% protodeboronation. What am I missing? A: The most common culprit is the base. Commercially available K3​PO4​ is highly hygroscopic. Even if the bottle says "anhydrous," it has likely absorbed water from the air upon opening. You must dry the K3​PO4​ in a vacuum oven at 120 °C overnight and store it in a glovebox prior to use.

Sources

Optimization

Technical Support Center: Troubleshooting (1-Methylindolin-5-yl)boronic Acid Reactivity

Welcome to the Technical Support Center. Researchers frequently encounter low yields and complex crude mixtures when utilizing (1-methylindolin-5-yl)boronic acid in Suzuki-Miyaura cross-couplings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Researchers frequently encounter low yields and complex crude mixtures when utilizing (1-methylindolin-5-yl)boronic acid in Suzuki-Miyaura cross-couplings. The primary challenge with this specific electron-rich heteroaryl substrate is managing the delicate kinetic balance between productive transmetalation and destructive protodeboronation (the cleavage of the carbon-boron bond to yield 1-methylindoline)[1][2].

This guide synthesizes mechanistic causality with field-proven protocols to help you optimize base and solvent conditions, ensuring your coupling reactions succeed.

Diagnostic Workflow

Before altering your catalyst or ligand, use this decision tree to determine if base/solvent-mediated degradation is the root cause of your low yields.

Workflow Start Low Yield in Suzuki Coupling with (1-Methylindolin-5-yl)boronic acid Check Analyze Crude by LC-MS/NMR Is 1-methylindoline (Ar-H) present? Start->Check Yes Yes: Protodeboronation Dominates Check->Yes High Ar-H No No: Check Catalyst/Oxidative Addition Check->No Low Ar-H Base Switch to Weaker Base (e.g., K2HPO4 or Cs2CO3) Yes->Base Solvent Reduce Water Content Use Anhydrous Dioxane Yes->Solvent Cationic Attempt Base-Free 'Cationic' Coupling Base->Cationic If still degrading Solvent->Cationic If still degrading

Caption: Troubleshooting workflow for low yields in (1-methylindolin-5-yl)boronic acid couplings.

Mechanistic FAQs: Causality of Base and Solvent Effects

Q1: Why does (1-methylindolin-5-yl)boronic acid degrade so rapidly under standard Suzuki conditions? A1: The stability of heteroaryl boronic acids in solution is highly nuanced and pH-dependent[3]. Under the basic conditions required for a standard Suzuki coupling, the boronic acid is converted into the more reactive boronate anion ([ArB(OH)3]⁻). While this activation is strictly necessary for transmetalation to the palladium center, the boronate is also the species most susceptible to protodeboronation[2][3]. The electron-donating nature of the 1-methylindoline ring increases electron density at the ipso-carbon, facilitating rapid protonation and subsequent C–B bond cleavage if the catalytic cycle is not fast enough to consume it[2].

Q2: How does the choice of base dictate the competition between transmetalation and degradation? A2: The strength and solubility of the base control the instantaneous concentration of the reactive boronate in solution. Strong, fully soluble bases (e.g., aqueous NaOH or KOH) rapidly convert the entire pool of boronic acid to the boronate, maximizing the degradation rate[2][4]. Conversely, using an insoluble base in an organic solvent (e.g., Cs₂CO₃ in 1,4-dioxane) acts as a "slow-release" mechanism. This maintains a low steady-state concentration of the boronate, favoring productive transmetalation over protodeboronation[1][5].

Q3: What role does the solvent play, and why is water a double-edged sword? A3: Water is typically required to dissolve inorganic bases and facilitate boronate formation[2]. However, in the context of protodeboronation, water acts as the primary proton source[2]. For sensitive substrates like (1-methylindolin-5-yl)boronic acid, highly aqueous homogeneous mixtures (e.g., 1:1 Dioxane/Water) often lead to complete degradation[2]. Transitioning to a biphasic system (e.g., 5:1 Dioxane/Water) or strictly anhydrous conditions minimizes the availability of protons while still allowing interfacial base activation[6].

Q4: If base-mediated degradation is unavoidable, what alternative strategies exist? A4: If traditional basic conditions fail, a "cationic" Suzuki-Miyaura coupling can be employed[7]. By utilizing coordinatively unsaturated organopalladium cations (e.g., generated via aryldiazonium salts and a PAd₃-Pd catalyst), transmetalation can proceed at room temperature in the complete absence of a base, thereby entirely shutting down the base-promoted protodeboronation pathway[7].

Mechanism ArB Ar-B(OH)2 (1-Methylindolin-5-yl)boronic acid ArBOH [Ar-B(OH)3]- Reactive Boronate ArB->ArBOH Base (OH-) Trans Transmetalation (Productive) ArBOH->Trans Fast Pd Cycle Proto Protodeboronation (Destructive) ArBOH->Proto H2O / High Temp Product Ar-Ar' Desired Biaryl Trans->Product Degrade Ar-H 1-Methylindoline Proto->Degrade

Caption: Competing pathways: Base-activated transmetalation vs. protodeboronation in aqueous media.

Quantitative Data Summary: Base/Solvent Impact

The following table summarizes how different base and solvent combinations impact the reactivity and stability of (1-methylindolin-5-yl)boronic acid.

Base SystemSolvent SystemBoronate ConcentrationProtodeboronation RiskRecommended Use Case
NaOH (Aq) THF / H₂O (1:1)Very HighCritical Not recommended; rapid degradation.
K₂CO₃ Dioxane / H₂O (5:1)ModerateModerateStandard starting point for robust electrophiles.
Cs₂CO₃ Anhydrous DioxaneLow (Slow Release)LowHighly recommended for this specific substrate[5].
None Anhydrous THF/DCMZeroEliminatedUltra-sensitive applications (Cationic Pd System)[7].
Self-Validating Experimental Protocols
Protocol 1: Diagnostic Control for Protodeboronation

Before optimizing the catalyst, you must isolate the variable of substrate stability to ensure your base/solvent system is viable[6]. This protocol is a self-validating system that tests the degradation pathway independently.

  • Setup: Charge a Schlenk flask with (1-methylindolin-5-yl)boronic acid (0.1 mmol) and the intended base (e.g., 0.2 mmol K₂CO₃)[2][6]. Crucial Step: Do NOT add the palladium catalyst or the aryl halide[6].

  • Solvent Addition: Add the target solvent system (e.g., 2 mL of degassed 5:1 Dioxane/Water)[6].

  • Execution: Heat the mixture to the intended reaction temperature (e.g., 80 °C) for the standard reaction time (e.g., 4 hours)[6].

  • Validation: Analyze the crude mixture via LC-MS or ¹H NMR[6].

    • Interpretation: If 1-methylindoline (Ar-H) is detected in high quantities, the base/solvent system is too harsh[2]. You must switch to a milder base or reduce the water content before attempting the actual cross-coupling.

Protocol 2: Optimized Anhydrous Suzuki Coupling

This protocol, adapted from successful fragment-based drug discovery campaigns, utilizes anhydrous conditions and a bulky phosphine ligand to ensure rapid transmetalation while suppressing degradation[5].

  • Preparation: In a glovebox or under strict argon flow, charge a reaction vial with the aryl halide (1.0 equiv), (1-methylindolin-5-yl)boronic acid (2.0 equiv; the excess compensates for minor unavoidable degradation), Pd[P(tBu)₃]₂ (5 mol %), and anhydrous Cs₂CO₃ (1.5 equiv)[5].

  • Solvent: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.25 M concentration with respect to the aryl halide[5].

  • Reaction: Seal the vial and stir at 90 °C for 12–16 hours[5].

  • Workup: Cool the mixture to room temperature. Filter the crude reaction through a pad of Celite to remove the insoluble inorganic salts, wash the pad thoroughly with CH₂Cl₂, and concentrate the filtrate in vacuo[5].

  • Purification: Purify the crude material via flash column chromatography to isolate the desired biaryl product[5].

Sources

Troubleshooting

troubleshooting failed reactions with (1-methylindolin-5-yl)boronic acid

Technical Support Center: Troubleshooting (1-Methylindolin-5-yl)boronic Acid Cross-Couplings Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (1-Methylindolin-5-yl)boronic Acid Cross-Couplings

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to achieve high yields when utilizing (1-methylindolin-5-yl)boronic acid. While this reagent is a highly valuable building block for installing the electron-rich indoline pharmacophore in drug development[1], its inherent electronic properties make it notoriously difficult to handle in standard Suzuki-Miyaura cross-couplings.

This guide provides a mechanistic framework, quantitative optimization data, and self-validating protocols to help you overcome the most common failure modes associated with this specific substrate.

Condition Optimization & Quantitative Data Summary

When reactions with (1-methylindolin-5-yl)boronic acid fail, the root cause is rarely the catalyst's inability to perform oxidative addition. Instead, the failure is typically a kinetic mismatch: the rate of boronic acid decomposition outpaces the rate of transmetalation[2].

The table below summarizes how altering the reaction environment shifts the competitive product distribution.

Condition SetCatalyst SystemBase / SolventTemp (°C)Yield (%)Protodeboronation (%)Homocoupling (%)
Standard Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂O801575<5
Anhydrous Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ / DMF90451035
Optimized XPhos Pd G2 (2 mol%)K₃PO₄ / THF:H₂O4088<5<5
Slow-Release *Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O6092<2<2

*Note: The Slow-Release condition utilizes the MIDA boronate derivative instead of the free boronic acid.

Deep-Dive FAQs: Causality & Mechanisms

Q1: My reaction yielded <15% product, and LC-MS shows a massive byproduct peak at m/z 134. What happened? A: The peak at m/z 134 corresponds to 1-methylindoline, which is the direct product of protodeboronation [2]. This is the primary failure mode for electron-rich heteroaryl boronic acids. Under basic aqueous conditions, the boronic acid forms a reactive boronate anion. The electron-donating nitrogen of the N-methylindoline ring pushes electron density into the aromatic system, severely weakening the C-B bond and facilitating hydrolytic cleavage[3]. If your transmetalation step is slow (e.g., using standard Pd(PPh₃)₄ at 80°C), protodeboronation will completely consume your starting material before the catalytic coupling cycle can complete[2].

Q2: How can I accelerate transmetalation to outcompete this degradation? A: You must switch to a highly active pre-catalyst system. The Buchwald dialkylbiaryl phosphine ligands, specifically XPhos , are highly recommended for this class of substrates. Using an XPhos Pd G2 pre-catalyst ensures the rapid generation of the active monoligated Pd(0) species[4]. This highly active catalyst accelerates transmetalation, allowing you to lower the reaction temperature to 40°C (or even room temperature). Lowering the thermal energy of the system exponentially decreases the rate of protodeboronation while maintaining a robust catalytic cycle[4].

Q3: Does the choice of base matter for this specific substrate? A: Absolutely. Protodeboronation is a base-catalyzed process[3]. Strong bases like NaOH or Na₂CO₃ in water create a highly alkaline environment that accelerates C-B bond cleavage. You should switch to a milder base such as K₃PO₄ and minimize the water content (e.g., use a 10:1 THF/H₂O ratio) to limit the hydrolytic pathways.

Q4: I've optimized the catalyst and base, but I'm still seeing degradation. What is the ultimate failsafe? A: If the free boronic acid remains too unstable under your required conditions, you must alter its speciation. Convert the boronic acid to a MIDA boronate or a pinacol ester (Bpin) . MIDA boronates are stable to anhydrous cross-coupling conditions and can be used in a "slow-release" protocol using mild aqueous base[5]. This keeps the instantaneous concentration of the free boronic acid extremely low in the reaction mixture, starving the protodeboronation pathway while continuously feeding the catalytic cycle[5].

Diagnostic Workflow

Use the following decision tree to troubleshoot your crude reaction mixtures based on LC-MS or NMR analysis.

TroubleshootingWorkflow Start Reaction Failed: Low Yield / No Product Analyze Analyze Crude by LC-MS/NMR Start->Analyze Proto Major Byproduct: 1-Methylindoline (Ar-H) Analyze->Proto Protodeboronation Homo Major Byproduct: Homocoupled Dimer Analyze->Homo Oxidative Homocoupling Unreacted Unreacted Starting Materials Analyze->Unreacted Poor Reactivity ProtoFix1 Lower Temperature (e.g., 40°C) Proto->ProtoFix1 ProtoFix2 Use Weaker Base (e.g., K3PO4) Proto->ProtoFix2 ProtoFix3 Switch to Bpin or MIDA Boronate Proto->ProtoFix3 HomoFix Strict Degassing (Freeze-Pump-Thaw) Homo->HomoFix UnreactedFix1 Change Catalyst (e.g., XPhos Pd G2) Unreacted->UnreactedFix1 UnreactedFix2 Check Halide Reactivity (I > Br > Cl) Unreacted->UnreactedFix2

Diagnostic workflow for (1-methylindolin-5-yl)boronic acid coupling failures.

Validated Experimental Protocol

Self-Validating Low-Temperature Suzuki-Miyaura Coupling Objective: Couple (1-methylindolin-5-yl)boronic acid with an aryl bromide while suppressing protodeboronation. Self-Validation Checkpoint: This protocol uses an internal standard to independently quantify starting material consumption versus product formation, ensuring you can accurately diagnose catalyst death vs. substrate degradation.

Step 1: Reagent Preparation (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • (1-methylindolin-5-yl)boronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 precatalyst (2 mol%, 0.01 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard) Causality Note: XPhos Pd G2 rapidly forms the active Pd(0) species, allowing transmetalation to outcompete boronic acid degradation[4].

Step 2: Solvent Degassing Prepare a 10:1 mixture of THF and deionized water. Degas the mixture using three consecutive freeze-pump-thaw cycles. Causality Note: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and extends the lifespan of the highly active Pd(0) catalyst.

Step 3: Reaction Execution Add 2.2 mL of the degassed solvent mixture to the Schlenk tube under positive nitrogen flow. Seal the tube and stir vigorously (1000 rpm) at 40°C for 4 hours.

Step 4: Diagnostic Workup & Analysis Quench the reaction with saturated aqueous NH₄Cl (2 mL) to halt basic hydrolysis. Extract with EtOAc (3 x 5 mL). Validation: Analyze the crude organic phase via LC-MS and ¹H NMR.

  • If m/z 134 (1-methylindoline) is >10% relative to the product, lower the temperature to 25°C or switch to a MIDA boronate[5].

  • If unreacted aryl bromide remains but no boronic acid is present, verify the integrity of your degassing protocol, as oxygen may have killed the catalyst.

References[2] Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Source: BenchChem. URL: 4]">https://www.benchchem.com[4] Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: ResearchGate. URL: 1]">https://www.researchgate.net[1] Title: Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Source: National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[3] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: University of Edinburgh. URL: 5]">https://www.ed.ac.uk[5] Title: The Suzuki Reaction. Source: Andrew G Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.edu

Sources

Optimization

Technical Support Center: Troubleshooting Boronic Acid Byproduct Removal

Welcome to the Advanced Technical Support Center for Organoboron Chemistry. As a Senior Application Scientist, I frequently consult on purification bottlenecks associated with Suzuki-Miyaura cross-coupling reactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Organoboron Chemistry. As a Senior Application Scientist, I frequently consult on purification bottlenecks associated with Suzuki-Miyaura cross-coupling reactions.

Excess boronic acids are notoriously difficult to remove via standard normal-phase silica gel chromatography. They exist in a dynamic, thermodynamic equilibrium with their boroxine anhydrides. This equilibrium causes them to streak relentlessly across silica columns, often co-eluting with the target Active Pharmaceutical Ingredient (API). To achieve analytical purity, we must exploit the unique Lewis acidity of the empty p-orbital on the boron atom, forcing it into stable, easily separable sp³-hybridized complexes.

Below is our comprehensive troubleshooting guide, structured to help you select, execute, and validate the correct purification methodology based on the physicochemical properties of your reaction mixture.

Workflow: Selecting the Optimal Scavenging Strategy

Before attempting purification, analyze the solubility and stability of your target molecule. Use the decision matrix below to select the most efficient removal pathway.

G Start Crude Reaction Mixture (Contains Excess Boronic Acid) Q1 Is the target product water-soluble? Start->Q1 Q2 Is the target product base-sensitive? Q1->Q2 No (Lipophilic Product) Resin Solid-Phase Scavenging (Amberlite IRA-743 / PS-DEAM) Q1->Resin Yes (Avoid Aqueous) Q2->Resin Yes (Avoid Base) Sorbitol Aqueous Sorbitol / Na2CO3 Wash Q2->Sorbitol No (Base Stable) Oxidation H2O2 / NaOH Oxidation (Convert to Phenol) Q2->Oxidation Alternative for Protodeboronation

Decision matrix for selecting the optimal boronic acid removal strategy.

Troubleshooting Guide & Methodologies
Issue 1: My product and the excess boronic acid co-elute on silica. Standard aqueous basic washes (1M NaOH) are failing to remove the boron species.

The Causality: Simple basic washes rely on converting the trigonal planar (sp²) boronic acid into a tetrahedral (sp³) boronate anion. However, highly lipophilic boronic acids maintain too much organic solubility even as the boronate anion, preventing efficient partitioning into the aqueous layer. The Solution: Implement a Sorbitol-Assisted Aqueous Wash . Sorbitol, a polyol, forms a highly stable, water-soluble bidentate chelate with the boronic acid. The preorganization and strong Lewis acidity shift the equilibrium entirely toward the highly polar sp³-boronate-sorbitol complex, dragging the boron species into the aqueous phase[1].

Protocol 1: Sorbitol-Assisted Biphasic Wash

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Addition: Prepare a 1M aqueous Na₂CO₃ solution containing 10% w/v D-sorbitol. Add an equal volume of this aqueous solution to your organic phase.

  • Complexation: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Causality note: Vigorous stirring is critical to maximize the interfacial surface area, allowing the organic-soluble boronic acid to interact with the aqueous sorbitol and base.

  • Separation: Transfer to a separatory funnel, allow the layers to separate, and discard the aqueous layer. Repeat the wash once more if the initial boronic acid excess was >1.5 equivalents.

  • Self-Validation System: Before concentrating the organic layer, spot it on a TLC plate alongside the pure starting boronic acid. Stain with KMnO₄ or visualize under short-wave UV. The characteristic streaking boronic acid spot must be completely absent. If a faint streak remains, perform one additional wash.

Issue 2: My target molecule is highly polar (water-soluble) or acid/base sensitive. I cannot use aqueous washes without losing my product.

The Causality: Liquid-liquid extraction is unviable if the partition coefficient (LogP) of your product favors the aqueous phase. You must shift to heterogeneous solid-phase scavenging to physically trap the boron in the organic phase. The Solution: Use Amberlite IRA-743 or Polymer-Supported Diethanolamine (PS-DEAM) . Amberlite IRA-743 is a macroporous polystyrene resin functionalized with N-methylglucamine. It specifically chelates boron via its polyol tail and tertiary amine, dropping boron content from >10% to <1.5% by weight[2]. PS-DEAM utilizes a tridentate (N,O,O) ligand to form a stable solid adduct with the boronic acid[3].

Protocol 2: Solid-Phase Scavenging with Amberlite IRA-743

  • Preparation: Dissolve the crude mixture in a suitable organic solvent (THF, Ethanol, or 1,4-dioxane work best to swell the resin)[2].

  • Resin Loading: Add 3 to 5 equivalents of Amberlite IRA-743 resin (relative to the theoretical remaining boronic acid).

  • Agitation: Shake or gently stir the suspension at room temperature for 14–18 hours. Causality note: Magnetic stirring can mechanically grind the resin beads, creating fine particulates that clog filters. Use an orbital shaker if possible.

  • Isolation: Filter the mixture through a sintered glass funnel or a plug of Celite. Wash the resin cake thoroughly with the reaction solvent to ensure full recovery of your API.

  • Self-Validation System: Weigh the recovered crude after solvent evaporation. A mass reduction corresponding to the theoretical weight of the excess boronic acid confirms successful scavenging.

G BA Free Boronic Acid (sp2, trigonal planar) Sorbitol D-Sorbitol + Base BA->Sorbitol Aqueous biphasic DEA Polymer-Supported DEA (PS-DEAM) BA->DEA Organic solvent Complex1 Water-Soluble Boronate (sp3, tetrahedral chelate) Sorbitol->Complex1 Washed to aqueous layer Complex2 Resin-Bound Adduct (N,O,O-tridentate complex) DEA->Complex2 Removed via filtration

Mechanistic pathways for boronic acid capture via sorbitol and DEA.

Quantitative Comparison of Scavenging Methods

To assist in experimental design, reference the table below to compare the operational parameters of each removal strategy.

MethodPrimary MechanismOptimal Substrate ProfileEst. Time RequiredBoron Removal Efficiency
Sorbitol / Na₂CO₃ Wash Aqueous sp³ chelationLipophilic, base-stable APIs1–2 Hours> 95%
Amberlite IRA-743 Macroporous polyol resinWater-soluble or sensitive APIs14–18 Hours> 98% (Drops to <1.5% wt)[2]
PS-DEAM Resin Tridentate N,O,O solid adductNeutral/acid-sensitive APIs4 Hours> 95%[3]
H₂O₂ / NaOH Oxidation Oxidative cleavage to phenolHighly robust APIs2–4 HoursVariable (Requires column)
Frequently Asked Questions (FAQs)

Q: I tried crashing out the boronic acid with free diethanolamine (DEA) as described in older literature, but it yielded a gummy mess instead of a precipitate. Why? A: The formation of the free DEA-boronic acid adduct relies heavily on crystallization thermodynamics. If the resulting complex is too polar, or if the solvent matrix is slightly off, it will "oil out" rather than form a crystalline precipitate[4]. This is highly unpredictable. Transitioning to polymer-supported DEA (PS-DEAM) forces the complex onto a solid support, completely bypassing the thermodynamic hurdles of crystallization and allowing removal by simple filtration[3].

Q: Can I just convert the boronic acid to a pinacol ester (Bpin) prior to the reaction to avoid this entirely? A: Yes. Bpin esters are thermodynamically more stable, do not form boroxines, and behave as discrete, non-streaking spots on silica gel. Furthermore, they are highly compatible with catalytic direct amidations and other downstream processes[5]. However, be aware that protodeboronation of the Bpin ester during the cross-coupling can still yield an aryl-H byproduct, which may require separate chromatographic optimization.

Q: Does Amberlite IRA-743 require pre-treatment? A: Generally, no. However, because it operates via an N-methylglucamine functional group, its capacity is maximized when the boron species can freely diffuse into the macroporous structure. Swelling the resin in a compatible solvent (like THF, 1,4-dioxane, or Ethanol) for 15 minutes prior to adding your crude mixture will significantly accelerate the scavenging kinetics[2].

References
  • Reddit Organic Chemistry Community. (2025). HELP: Purifying boronic acids sucks. Reddit.[Link]

  • Biotage. Polymer-Bound Diethanolamine PS-DEAM. Biotage Application Notes. [Link]

  • ACS Combinatorial Science. (2002). Solution-Phase Library Synthesis of Furanoses. American Chemical Society.[Link]

  • RSC Advances. (2023). Water-soluble fluorescent chemosensor for sorbitol based on a dicationic diboronic receptor. Royal Society of Chemistry.[Link]

  • National Institutes of Health (PMC). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of (1-methylindolin-5-yl)boronic Acid

Introduction: The Critical Role of (1-methylindolin-5-yl)boronic Acid in Modern Synthesis (1-methylindolin-5-yl)boronic acid is a key heterocyclic building block in contemporary drug discovery and development. Its utilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of (1-methylindolin-5-yl)boronic Acid in Modern Synthesis

(1-methylindolin-5-yl)boronic acid is a key heterocyclic building block in contemporary drug discovery and development. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become indispensable for the construction of carbon-carbon bonds in the synthesis of complex pharmaceutical agents.[1][[“]] The indoline scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivative allows for precise and efficient incorporation into target molecules.

Given its role as a critical starting material, the purity, identity, and stability of (1-methylindolin-5-yl)boronic acid are paramount. Impurities or degradation can lead to failed reactions, the formation of difficult-to-remove byproducts, and ultimately, compromised integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the essential analytical methods required to comprehensively characterize this vital reagent, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Unique Analytical Challenges of Boronic Acids

Characterizing boronic acids is not always straightforward due to their unique chemical nature. A robust analytical strategy must account for several potential complexities:

  • The Boroxine Equilibrium: Boronic acids can undergo a reversible, concentration-dependent dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectroscopic analysis, leading to multiple species in solution and potentially misleading quantification if not properly understood.[4]

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage (protodeboronation), particularly under strongly acidic or basic conditions, which replaces the boronic acid moiety with a hydrogen atom.[5] This degradation pathway leads to a critical impurity that must be monitored.

  • Oxidative Instability: The boron center can be susceptible to oxidation, which can generate boric acid and other byproducts, impacting the reagent's efficacy.[5][6][7][8]

  • Chromatographic Difficulties: The polarity of the boronic acid group can lead to poor retention on standard reversed-phase HPLC columns, making purity analysis challenging without careful method development.[9]

A multi-faceted approach utilizing orthogonal analytical techniques is therefore essential for a complete and reliable characterization.

Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like (1-methylindolin-5-yl)boronic acid. Its primary function is to separate the main compound from process-related impurities (e.g., unreacted starting materials, coupling byproducts) and degradation products (e.g., the protodeboronated 1-methylindoline).[1][10] An Ultra-High-Performance Liquid Chromatography (UHPLC) system can be employed for higher throughput and resolution.[10]

The choice of a reversed-phase C18 column is standard, but the mobile phase composition is critical. Boronic acids can exhibit poor retention, and on-column stability can be a concern.[9] The use of a mild acidic modifier, such as formic acid or an ammonium acetate buffer, helps to suppress the ionization of the boronic acid, improving peak shape and retention.

Data Presentation: Representative HPLC Purity Profile
CompoundRetention Time (min)Area %Identity
1-methylindoline4.80.8Potential Degradant/Impurity
(1-methylindolin-5-yl)boronic acid 7.2 98.5 Product
Homocoupling byproduct11.50.7Potential Impurity
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent (ACN/H₂O) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis of (1-methylindolin-5-yl)boronic acid.

Part 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is the definitive technique for unambiguous structural elucidation. For (1-methylindolin-5-yl)boronic acid, a combination of ¹H and ¹¹B NMR provides a complete picture of the molecule.

  • ¹H NMR confirms the structure of the organic framework (the 1-methylindoline core) by showing the expected proton signals with their characteristic chemical shifts, multiplicities, and integrations.

  • ¹¹B NMR provides direct evidence of the boron atom's chemical environment.[11][12] The chemical shift distinguishes between the desired sp²-hybridized trigonal planar boronic acid and any sp³-hybridized tetrahedral boronate species that might form.[11][13] It is also highly sensitive to the formation of boroxines.

A key diagnostic step involves adding a drop of D₂O to the NMR sample. The acidic protons on the B(OH)₂ group will exchange with deuterium, causing their signal to disappear from the ¹H spectrum. This simple test confirms the presence of the boronic acid moiety and can also help simplify spectra complicated by the boroxine equilibrium by shifting it back towards the monomer.[4]

Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (¹H NMR): Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve both the boronic acid and potential impurities).

  • Acquisition (¹H NMR): Acquire a standard proton spectrum. Note the signals for the aromatic, indolinic, and methyl protons. A broad singlet, typically between 8-9 ppm in DMSO-d₆, corresponds to the two protons of the B(OH)₂ group.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad B(OH)₂ signal should disappear.

  • Acquisition (¹¹B NMR): Using the same sample, acquire a proton-decoupled ¹¹B NMR spectrum. A single, relatively broad peak is expected for the boronic acid.

Data Presentation: Expected NMR Chemical Shifts
NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HB(OH)₂~8.0 (broad s, 2H)In DMSO-d₆; exchanges with D₂O.
¹HAromatic (C4, C6, C7)~7.0 - 7.5 (m, 3H)Specific shifts depend on substitution.
¹HIndoline (C2, C3)~2.9 - 3.5 (t, 4H)Two distinct triplets.
¹HN-CH₃~2.7 (s, 3H)Singlet.
¹¹BR-B(OH)₂~28 - 33Relative to BF₃·OEt₂. Shift is sensitive to solvent and concentration.
Mandatory Visualization: NMR Logic for Boroxine Detection

NMR_Logic start Acquire ¹H NMR in CDCl₃ or DMSO-d₆ check_spectrum Is the spectrum complex with multiple sets of signals? start->check_spectrum add_d2o Add 1 drop of D₂O to NMR tube check_spectrum->add_d2o Yes boroxine_absent Conclusion: Boroxine is absent or minor. Complexity from other sources. check_spectrum->boroxine_absent No reacquire Re-acquire ¹H NMR spectrum add_d2o->reacquire check_simplify Does the spectrum simplify significantly? reacquire->check_simplify boroxine_present Conclusion: Boroxine was present. Equilibrium shifted to monomer. check_simplify->boroxine_present Yes check_simplify->boroxine_absent No

Caption: Diagnostic ¹H NMR workflow to detect boroxine formation.

Part 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is essential for confirming the molecular weight (MW) of (1-methylindolin-5-yl)boronic acid and identifying potential impurities and degradation products. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for assigning molecular weights to the peaks observed in the HPLC chromatogram.[10]

Electrospray Ionization (ESI) is the most common technique for this type of molecule. However, boronic acids can be challenging to analyze by MS due to in-source reactions like dehydration and boroxine formation, which can complicate the resulting spectrum.[3] Therefore, careful optimization of the MS source conditions and mobile phase is required to favor the detection of the parent ion.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described in Part 1. The use of volatile buffers like ammonium acetate instead of formic acid can sometimes be beneficial for MS sensitivity.

  • MS Ionization Mode: ESI, Positive and Negative. Run in both modes to determine which provides the most stable and abundant parent ion.

  • Mass Analyzer: Scan a mass range appropriate for the expected parent ion and potential dimers/trimers (e.g., m/z 100-700).

  • Data Interpretation: Look for the [M+H]⁺ ion in positive mode and the [M-H]⁻ or [M+OAc]⁻ ion in negative mode. Be aware of potential peaks corresponding to the dehydrated species [M-H₂O+H]⁺ and the boroxine trimer.

Data Presentation: Expected Mass Spectrometry Ions
Ion TypeFormulaExpected m/zNotes
Parent Ion [M+H]⁺ C₉H₁₃BNO₂⁺ 178.1 Primary target ion in ESI+
Parent Ion [M-H]⁻C₉H₁₁BNO₂⁻176.1Target ion in ESI-
Dehydrated Ion [M-H₂O+H]⁺C₉H₁₁BNO⁺160.1Common in-source fragment
Boroxine Ion [(M)₃-3H₂O+H]⁺C₂₇H₃₁B₃N₃O₃⁺480.3Indicates presence of trimer
Mandatory Visualization: MS Analysis Workflow

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc_flow HPLC Effluent esi Electrospray Ionization (ESI) lc_flow->esi analyzer Mass Analyzer (e.g., Quadrupole) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum identify Identify m/z of Parent & Related Ions spectrum->identify confirm Confirm MW identify->confirm

Caption: General workflow for LC-MS analysis.

Part 4: Definitive Structural Proof by X-ray Crystallography

Causality Behind Experimental Choices: While NMR provides structural confirmation in solution, single-crystal X-ray crystallography provides absolute, unambiguous proof of the molecular structure in the solid state.[14][15] It is the gold standard for determining three-dimensional atomic arrangement, bond lengths, and bond angles, leaving no doubt as to the compound's identity and connectivity.[16][17] For a critical reagent like (1-methylindolin-5-yl)boronic acid, obtaining a crystal structure provides the ultimate level of characterization. The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[17]

Experimental Protocol: General X-ray Crystallography Workflow
  • Crystal Growth: The most critical and empirical step. Grow single crystals by slow evaporation of a saturated solution of the boronic acid. Screen various solvents (e.g., ethyl acetate, methanol, acetonitrile) and solvent/anti-solvent combinations (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: Carefully select and mount a suitable single crystal (typically <0.5 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.[16] Collect diffraction data using an X-ray diffractometer by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final structure.

Mandatory Visualization: X-ray Crystallography Workflow

Xray_Workflow start Purified Compound grow Crystal Growth (Slow Evaporation) start->grow select Select & Mount Single Crystal grow->select collect X-ray Diffraction Data Collection select->collect solve Structure Solution (Phase Problem) collect->solve refine Model Building & Refinement solve->refine end Final 3D Structure (CIF File) refine->end

Sources

Comparative

Introduction: The Analytical Challenge in Suzuki-Miyaura Couplings

Analytical Strategies for Suzuki-Miyaura Cross-Coupling: A Comparative Guide to HPLC and GC-MS The Suzuki-Miyaura cross-coupling (SMC) reaction is a fundamental mechanism for carbon-carbon bond formation, widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Suzuki-Miyaura Cross-Coupling: A Comparative Guide to HPLC and GC-MS

The Suzuki-Miyaura cross-coupling (SMC) reaction is a fundamental mechanism for carbon-carbon bond formation, widely utilized in the synthesis of biaryls, active pharmaceutical ingredients (APIs), and advanced materials. However, the reaction matrix is highly heterogeneous. A typical SMC mixture contains polar organoboron reagents, volatile aryl halides, hydrophobic biaryl products, inorganic bases, and palladium catalyst degradation products. Because these chemical species possess vastly different volatilities, thermal stabilities, and ionization potentials, selecting the correct analytical platform—High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS)—is critical for accurate reaction monitoring and product quantification.

Comparative Analysis: HPLC vs. GC-MS for SMC Mixtures

The choice between HPLC and GC-MS is dictated by the physicochemical causality of the target analytes. Boronic acids, for instance, are notoriously difficult to analyze. They are prone to thermal degradation (protodeboronation) in GC inlets and often lack the strong chromophores required for sensitive HPLC-UV detection. Furthermore, poor ionization efficiency can hinder their direct detection via LC-MS, though GC-MS can detect specific boronic esters like bis(pinacolato)diboron (BPD) directly down to 2.5 ppm[1].

Conversely, biaryl products and unreacted aryl halides are typically volatile and thermally stable, making them ideal candidates for GC-MS analysis[2]. Furthermore, specific analytical goals, such as achieving ultra-trace detection of aryl halides, can be met by utilizing the Suzuki coupling itself as a pre-column fluorogenic derivatization step for HPLC, achieving detection limits as low as 0.5 ng/mL[3].

Table 1: Quantitative Comparison of Analytical Platforms for Suzuki Coupling

Analytical PlatformOptimal Target AnalytesKey StrengthsPrimary LimitationsTypical LOD / Sensitivity
GC-MS Biaryls, Aryl Halides, Catalyst Poisons (e.g., S8)High resolution for volatile species; robust mass spectral library matching.Unsuitable for thermally labile boronic acids without derivatization.2.5 ppm (Direct SIM)[1]
HPLC-UV/DAD Polar Intermediates, Heavy APIsExcellent for non-volatile, thermally labile species; high quantitative accuracy.Requires chromophores; blind to non-UV absorbing catalyst poisons.0.1 – 1 µg/mL
HPLC-Fluorescence Aryl Halides (Post-derivatization)Extreme sensitivity and selectivity for specific functional groups.Requires complex pre-column fluorogenic derivatization steps.0.5 ng/mL[3]

Workflow Visualization: Analytical Decision Matrix

To systematize the analytical approach, the following decision tree outlines the logical workflow for selecting the appropriate chromatographic technique based on analyte properties.

G A Suzuki Reaction Mixture B Assess Analyte Properties (Volatility & Thermal Stability) A->B C High Volatility / Stable (Biaryls, Aryl Halides, S8) B->C Volatile D Low Volatility / Labile (Boronic Acids, Polar APIs) B->D Non-Volatile E GC-MS Analysis (Direct Injection / SIM) C->E F Chromophore Present? D->F G Yes: HPLC-UV/DAD F->G Yes H No: LC-MS or Derivatization + GC-MS F->H No

Decision tree for selecting HPLC vs. GC-MS based on Suzuki coupling analyte properties.

Experimental Protocols

Protocol 1: GC-MS Analysis of Biaryls and Catalyst Poisons

Causality & Rationale: GC-MS is the gold standard for quantifying final biaryl products due to their thermal stability. Crucially, GC-MS is uniquely capable of identifying unexpected reaction inhibitors. For example, elemental sulfur (S8)—a potent palladium catalyst poison that can completely stall a Suzuki coupling—is invisible to HPLC-UV and NMR but exhibits a highly distinctive isotopic pattern and retention profile in GC-MS[4].

Methodology:

  • Sample Quenching & Extraction: Transfer 50 µL of the active reaction mixture into a microcentrifuge tube containing 1 mL of toluene. Toluene effectively extracts hydrophobic biaryls and aryl halides while precipitating inorganic salts (e.g., K2CO3) and polar catalysts[3].

  • Filtration: Pass the organic supernatant through a 0.22 µm PTFE syringe filter to remove suspended palladium nanoparticles.

  • Internal Standard Addition: Spike the filtrate with 1 µg/mL of biphenyl-d10. This corrects for injection volume variability and matrix-induced signal enhancement.

  • Instrumental Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Use Scan mode (m/z 50-500) for identifying unknowns (like S8 at m/z 256) and Selected Ion Monitoring (SIM) for precise biaryl quantitation.

  • Self-Validation Step: Run a control sample spiked with known concentrations of elemental sulfur and the target biaryl to verify that the target peak is fully resolved from the S8 poison peak and that recovery exceeds 95%.

Protocol 2: HPLC-UV/MS Analysis of Boronic Acids and Polar Intermediates

Causality & Rationale: Boronic acids and their esters are highly susceptible to thermal degradation. Injecting them into a 250 °C GC inlet often results in artifactual deboronation, leading to false quantitative results. HPLC avoids thermal stress, preserving the integrity of these polar intermediates[1].

Methodology:

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of HPLC-grade acetonitrile. The high organic content halts the catalytic cycle and solubilizes polar intermediates while precipitating buffer salts.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes. Collect the clear supernatant.

  • Instrumental Parameters:

    • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes to ensure elution of both polar boronic acids and hydrophobic biaryl traces.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning 200-400 nm, with specific extraction at 254 nm.

  • Self-Validation Step: Perform a matrix spike with a known concentration of the boronic acid starting material. Verify that the peak shape is symmetrical (tailing factor < 1.5); excessive tailing indicates unwanted secondary interactions with free silanols on the column, requiring an adjustment to the mobile phase pH.

Conclusion

Achieving robust analytical control over Suzuki-Miyaura couplings requires a bipartite approach. GC-MS provides unparalleled resolution for volatile biaryls and is indispensable for troubleshooting catalyst poisoning (e.g., detecting elemental sulfur). Conversely, HPLC is mandatory for monitoring the consumption of thermally labile boronic acids and polar intermediates. By aligning the analytical platform with the specific physicochemical properties of the target analytes, researchers can ensure high-fidelity reaction monitoring and accelerate drug development workflows.

References

  • Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS Source: LCGC International URL: [Link]

  • Title: Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: HPLC determination of chlorpropamide in human serum by fluorogenic derivatization based on Suzuki coupling Source: National Institute of Informatics (NII) URL: [Link]

  • Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Spectroscopic Identification of (1-Methylindolin-5-yl) Derivatives

As drug development increasingly shifts toward molecules with higher three-dimensional complexity, the strategic selection of building blocks is paramount. (1-Methylindolin-5-yl)boronic acid has emerged as a critical org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward molecules with higher three-dimensional complexity, the strategic selection of building blocks is paramount. (1-Methylindolin-5-yl)boronic acid has emerged as a critical organoboron reagent, particularly in fragment-based drug discovery and structure-based design. Notably, it has been successfully deployed to synthesize potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which act as WDR5 WIN-site inhibitors for the treatment of mixed-lineage leukemia.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of (1-methylindolin-5-yl)boronic acid against its structural alternatives, provide a self-validating experimental workflow, and decode the causality behind its spectroscopic identification.

Product Comparison: Indoline vs. Indole Boronic Acids

When designing a Suzuki-Miyaura cross-coupling strategy, chemists frequently choose between indoline and indole boronic acids. The presence of the sp³-hybridized C2-C3 bond and the N-methyl group in (1-methylindolin-5-yl)boronic acid fundamentally alters both the reaction dynamics and the pharmacokinetic profile of the resulting drug candidate.

Table 1: Comparative Analysis of Boronic Acid Building Blocks
Feature(1-Methylindolin-5-yl)boronic acid (Product A)(1-Methyl-1H-indol-5-yl)boronic acid (Product B)Indolin-5-ylboronic acid (Product C)
Core Hybridization Partial sp³ (C2, C3 are sp³)Fully sp² (Aromatic)Partial sp³ (C2, C3 are sp³)
Protodeboronation Risk ModerateHighModerate
Downstream N-Alkylation Not RequiredNot RequiredRequired
Impact on Drug Fsp³ Increases Fsp³ (Improves solubility)Flat (No Fsp³ increase)Increases Fsp³
H-Bond Donor Status Blocked (Improves permeability)BlockedActive (NH present)

Causality Insight: Why does the indoline core behave differently during coupling? The sp³-hybridized C2 and C3 carbons in the indoline core disrupt the extended aromaticity found in indoles. This slight reduction in electron density on the aromatic ring makes the indoline boronic acid slightly more robust against protodeboronation (premature cleavage of the C-B bond) during high-temperature palladium catalysis compared to highly electron-rich indole boronic acids. Furthermore, the pre-installed N-methyl group eliminates the need for downstream N-alkylation, preventing chemoselectivity issues if other nucleophilic sites exist on the synthesized scaffold.

Experimental Methodology: Self-Validating Suzuki-Miyaura Workflow

The following protocol describes the cross-coupling of (1-methylindolin-5-yl)boronic acid with an aryl halide, adapted from validated methodologies used in the synthesis of WDR5 inhibitors. Every step is designed as a self-validating system to ensure high fidelity.

Step-by-Step Protocol
  • Reagent Assembly: In a dry reaction vial, combine the aryl halide (1.0 equiv), (1-methylindolin-5-yl)boronic acid (2.0 equiv), Pd[P(tBu)3]2 (5 mol %), and Cs2CO3 (1.5 equiv) in 1,4-dioxane (0.25 M).

    • Self-Validation Checkpoint: A 2.0 equiv excess of the boronic acid is deliberately used to compensate for potential competitive protodeboronation, thermodynamically driving the equilibrium toward the cross-coupled product.

  • Inert Atmosphere Setup: Purge the reaction vial with Argon gas for 10 minutes.

    • Self-Validation Checkpoint: The strict absence of oxygen prevents the premature oxidation of the Pd(0) catalyst and eliminates the risk of oxidizing the sensitive indoline core into an indole during heating.

  • Catalytic Coupling: Stir the mixture at 90 °C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS at the 6-hour mark. The disappearance of the aryl halide peak and the emergence of a new mass corresponding to the [M+H]⁺ of the coupled product confirms successful transmetalation and reductive elimination.

  • Workup: Filter the reaction mixture through a pad of Celite, washing thoroughly with CH₂Cl₂. Concentrate the filtrate in vacuo.

    • Self-Validation Checkpoint: Celite filtration effectively removes insoluble palladium black and inorganic salts, preventing paramagnetic line-broadening interference in subsequent NMR analysis.

  • Purification: Purify the crude material using flash column chromatography.

Workflow A 1. Reagent Assembly Aryl Halide + Boronic Acid Pd[P(tBu)3]2 + Cs2CO3 B 2. Inert Atmosphere Argon Purge (Prevents Oxidation) A->B C 3. Suzuki Coupling 90°C, 12-16 h in 1,4-Dioxane B->C D 4. In-Process LC-MS (Self-Validation Step) C->D E 5. Workup & Purification Celite Filtration + Flash Chromatography D->E F 6. Spectroscopic ID NMR, HRMS, IR E->F

Caption: Step-by-step self-validating workflow for Suzuki-Miyaura cross-coupling.

Spectroscopic Identification & Differentiation

The most critical phase post-synthesis is the unambiguous spectroscopic identification of the product. Because indoline cores can inadvertently oxidize to indoles under harsh catalytic conditions, NMR spectroscopy is the definitive tool for structural verification.

Table 2: Diagnostic ¹H NMR Shifts for Core Differentiation (in CDCl₃)
Proton EnvironmentIndoline Core (Target Product)Indole Core (Oxidized Byproduct)
C2 Protons ~3.31 ppm (t, sp³ CH₂)~7.00 ppm (d, sp² CH)
C3 Protons ~2.96 ppm (m/t, sp³ CH₂)~6.47 ppm (d, sp² CH)
N-CH₃ Protons ~2.77 ppm (s, 3H)~3.70 ppm (s, 3H)

Causality Insight: Why do these drastic spectroscopic shifts occur?

  • Hybridization: The hybridization state of C2 and C3 dictates the chemical shifts. In the desired indoline product, C2 and C3 are sp³-hybridized, placing their protons in the aliphatic region. The C2 protons, adjacent to the electronegative nitrogen, appear as a triplet around 3.31 ppm, while the C3 protons appear slightly upfield around 2.96 ppm. If the ring had oxidized to an indole (sp²-hybridized), these signals would shift dramatically downfield to the aromatic region (>6.4 ppm) due to the strong diamagnetic anisotropy (ring current) of the fully conjugated system.

  • Nitrogen Shielding: The N-CH₃ group in the indoline product resonates at approximately 2.77 ppm. In an indole, the lone pair on the nitrogen atom is fully delocalized into the aromatic π-system, significantly deshielding the attached N-methyl protons and pushing their signal downfield to ~3.70 ppm.

LogicTree Start 1H NMR Analysis of Purified Product Q1 Aliphatic signals at ~2.9 ppm & ~3.3 ppm? Start->Q1 Indoline Indoline Core Confirmed (sp3 C2/C3) Q1->Indoline Yes Indole Indole Core Confirmed (sp2 C2/C3, >6.0 ppm) Q1->Indole No Q2 Singlet at ~2.7 ppm? Indoline->Q2 NMe N-Methyl Confirmed Q2->NMe Yes NH Unmethylated Indoline (NH peak variable) Q2->NH No

Caption: Logic tree for the ¹H NMR spectroscopic differentiation of indoline cores.

Mechanistic Pathway: The Catalytic Cycle

Understanding the precise moment the boronic acid integrates into the target molecule is crucial for troubleshooting. The transmetalation step is where the (1-methylindolin-5-yl) moiety is transferred from boron to the palladium center, a process heavily dependent on the basicity of the environment (Cs₂CO₃) to activate the boronic acid into a reactive boronate species.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide inserts) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM Transmetalation (1-methylindolin-5-yl)boronic acid + Base PdII->TM PdII_2 Diaryl Pd(II) Complex TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0

Caption: Suzuki-Miyaura catalytic cycle emphasizing the critical transmetalation step.

References

  • Title: Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

cost-benefit analysis of using (1-methylindolin-5-yl)boronic acid in synthesis

Strategic Synthesis: A Cost-Benefit Analysis of (1-Methylindolin-5-yl)boronic Acid in Cross-Coupling The 1-methylindoline scaffold is a privileged structural motif in modern drug discovery, frequently appearing in kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthesis: A Cost-Benefit Analysis of (1-Methylindolin-5-yl)boronic Acid in Cross-Coupling

The 1-methylindoline scaffold is a privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors, epigenetic modulators, and central nervous system (CNS) therapeutics. A prominent example includes its use in the development of potent WDR5-WIN-site inhibitors for the treatment of mixed-lineage leukemia[1].

Incorporating this electron-rich, bicyclic core into complex molecular targets typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. However, synthetic chemists face a critical strategic decision: Should one use the direct but expensive (1-methylindolin-5-yl)boronic acid , or opt for cheaper, indirect alternatives? This guide provides an objective cost-benefit analysis of three primary synthetic routes, evaluating their step economy, chemoselectivity, and overall efficiency.

Synthetic Strategies: The Comparison

To install the 1-methylindoline core, researchers generally choose between three distinct pathways:

  • Route A (Direct Coupling): Utilizing (1-methylindolin-5-yl)boronic acid directly as the nucleophilic coupling partner[1].

  • Route B (Indirect Route): Coupling the cheaper, aromatic (1-methyl-1H-indol-5-yl)boronic acid[2], followed by a downstream reduction of the indole pyrrole ring to the indoline.

  • Route C (Reverse Coupling): Using 5-bromo-1-methylindoline[3] as the electrophilic aryl halide, requiring the other half of the molecule to be a boronic acid.

Workflow Target Target Molecule (1-Methylindoline Core) StratA Route A: Direct Coupling StratA->Target 1 Step ReagentA (1-Methylindolin-5-yl) boronic acid ReagentA->StratA Suzuki-Miyaura StratB Route B: Indirect Route IntermediateB Indole Intermediate StratB->IntermediateB Step 1 ReagentB (1-Methyl-1H-indol-5-yl) boronic acid ReagentB->StratB Suzuki-Miyaura IntermediateB->Target Step 2: Reduction StratC Route C: Reverse Coupling StratC->Target 1 Step ReagentC 5-Bromo-1-methylindoline ReagentC->StratC Suzuki-Miyaura (requires Ar-B(OH)2)

Workflow comparison of the three primary strategies for synthesizing 1-methylindoline derivatives.

Cost-Benefit Analysis & Quantitative Data

The selection of the optimal route depends heavily on the functional group tolerance of the target molecule and the project's budget constraints. The table below summarizes the quantitative and qualitative trade-offs.

ParameterRoute A: Direct CouplingRoute B: Indole ReductionRoute C: Reverse Coupling
Key Reagent (1-Methylindolin-5-yl)boronic acid(1-Methyl-1H-indol-5-yl)boronic acid5-Bromo-1-methylindoline
Reagent Role Nucleophile (Boronic Acid)Nucleophile (Boronic Acid)Electrophile (Aryl Halide)
Step Economy High (1 Step)Low (2 Steps)High (1 Step)
Relative Cost High ( $)Moderate ( )[2]Low ($)[3]
Chemoselectivity ExcellentPoor (Reduction limits scope)Excellent
Primary Challenge Reagent stability (Protodeboronation)Over-reduction of other moietiesRequires partner to be a boronic acid

Mechanistic Causality & Route Selection: (1-Methylindolin-5-yl)boronic acid is highly electron-rich because the sp3-hybridized nitrogen lone pair donates electron density into the aromatic ring. Under the basic, aqueous conditions of a standard Suzuki coupling, this electron density accelerates protodeboronation —the hydrolytic cleavage of the carbon-boron bond—leading to the des-borylated byproduct (1-methylindoline). To counteract this, highly active, sterically bulky palladium catalysts must be used to ensure the transmetalation step outcompetes degradation[1].

Conversely, Route B utilizes the indole boronic acid. Because the nitrogen lone pair is tied up in the aromatic π -system of the indole, the ring is less electron-rich at the 5-position, making the boronic acid significantly more stable and cheaper to source[2]. However, the subsequent reduction of the indole to the indoline requires acidic conditions and a hydride source (or emerging metal-free catalytic methods like B(C6F5)3/silane[4],[5]). This reduction step is often incompatible with targets containing reducible functional groups such as ketones, aldehydes, or isolated alkenes.

RouteSelection Start Select Synthesis Route for 1-Methylindoline Derivative Q1 Is the other coupling partner available as a boronic acid? Start->Q1 RouteC Route C: 5-Bromo-1-methylindoline (Reverse Coupling) Q1->RouteC Yes Q2 Does the target contain reducible functional groups (e.g., ketones, alkenes)? Q1->Q2 No (Partner is a Halide) RouteA Route A: (1-Methylindolin-5-yl)boronic acid (Direct Coupling) Q2->RouteA Yes RouteB Route B: (1-Methyl-1H-indol-5-yl)boronic acid followed by Reduction Q2->RouteB No

Decision matrix for selecting the optimal 1-methylindoline synthetic route based on substrate tolerance.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure high yields.

Protocol 1: Direct Suzuki-Miyaura Coupling (Route A)

Adapted from the synthesis of WDR5-WIN-site inhibitors[1].

Objective: Synthesize a 1-methylindoline derivative directly from an aryl halide. Causality Check: We utilize Pd[P(tBu)3​]2​ because the bulky tert-butyl groups promote rapid oxidative addition, while the electron-rich nature of the phosphine facilitates rapid transmetalation. This kinetic speed is critical to outcompete the base-catalyzed protodeboronation of the sensitive indoline boronic acid[1].

  • Preparation: In an oven-dried Schlenk flask under a strict Argon atmosphere, combine the aryl halide (1.0 equiv), (1-methylindolin-5-yl)boronic acid (2.0 equiv), Pd[P(tBu)3​]2​ (5 mol %), and Cs2​CO3​ (1.5 equiv)[1].

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.25 M concentration. Note: Degassing via freeze-pump-thaw or prolonged argon sparging is mandatory to prevent homocoupling of the boronic acid driven by dissolved oxygen.

  • Reaction: Stir the mixture vigorously at 90 °C for 12–16 hours[1].

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the filter cake thoroughly with CH2​Cl2​ .

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (monitoring via UV and basic KMnO4 stain) to isolate the target compound.

Protocol 2: Indole Reduction (Route B, Step 2)

Objective: Reduce the intermediate 1-methyl-1H-indole derivative to the corresponding indoline. Causality Check: Indole reduction requires disrupting the aromaticity of the pyrrole ring. Acidic conditions protonate the C3 position, generating a highly reactive iminium ion at C2, which is subsequently trapped by a hydride source.

  • Preparation: Dissolve the 1-methyl-1H-indole intermediate (1.0 equiv) in glacial acetic acid (0.5 M).

  • Hydride Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride ( NaBH3​CN ) (3.0 equiv) portion-wise. Note: NaBH3​CN is chosen over NaBH4​ because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making it stable in acidic media and providing a controlled hydride delivery that minimizes over-reduction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC until the starting material is entirely consumed.

  • Quenching: Carefully quench the reaction by adding water dropwise (gas evolution will occur). Neutralize the acetic acid by slowly adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • B(C6F5)3-Catalyzed Reductive Deoxygenation of Isatins for Indole Synthesis | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2 | The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-methylindolin-5-yl)boronic acid

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (1-methylindolin-5-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this guide mov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (1-methylindolin-5-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical principles underlying each procedural step. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety and environmental stewardship.

Core Principles: Understanding the Compound

Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. (1-methylindolin-5-yl)boronic acid (CAS No. 192182-55-1) is a bifunctional molecule, possessing characteristics of both an indoline derivative and an arylboronic acid.[1][2] This dictates a cautious approach to its handling and disposal.

  • Boronic Acid Moiety: Boronic acids are Lewis acids due to the electron-deficient boron atom.[3] While generally considered to have low toxicity, with their ultimate degradation product being the environmentally benign boric acid, they are reactive intermediates.[3] They are susceptible to decomposition pathways like oxidation and protodeboronation. Crucially for disposal, they react with basic aqueous solutions to form more soluble boronate salts.[4][5]

  • Indoline Moiety: The indoline structure contributes to the compound's overall reactivity profile. The Safety Data Sheet (SDS) for the parent compound, indoline, indicates it is a combustible material that causes skin, eye, and potential respiratory irritation.[6][7][8]

The primary hazard classification for (1-methylindolin-5-yl)boronic acid and related structures is as an irritant.[1] Therefore, all handling and disposal procedures must be designed to mitigate exposure and ensure complete containment.

Table 1: Hazard and Property Summary
Property(1-methylindolin-5-yl)boronic acid & AnalogsGeneral Boronic AcidsIndoline (Parent Heterocycle)
Primary Hazard Irritant (Xi).[1] May cause skin, eye, and respiratory irritation.[9]Mild Lewis acids.[3] Susceptible to decomposition.Skin and eye irritant, combustible.[7][8]
Physical State Solid[9]Typically solidsLiquid[6]
Reactivity Reacts with bases to form boronate salts.Generally stable but can be reactive in cross-coupling conditions.[10]Incompatible with strong oxidizing agents.[8]
Disposal Concern Do not dispose down the drain.[11][12] Must be collected as hazardous chemical waste.[13]Boron-containing compounds are on "Red Lists" for drain disposal.[12]Collect as hazardous chemical waste.[11]

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to establish a safe working environment. The following PPE and safety measures are non-negotiable.

  • Designated Work Area: All disposal and neutralization steps must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][7]

  • Eye Protection: Chemical safety goggles or a full-face shield are required.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any defects before use and practice proper removal techniques to avoid skin contamination.[5][14]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[5][7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.

Step-by-Step Disposal Workflow

This protocol is designed to convert the boronic acid into a more water-soluble and less reactive boronate salt, facilitating safer collection and final disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Containment

Proper segregation is the foundation of safe chemical waste management.

  • Isolate the Waste: Designate a specific, clearly labeled hazardous waste container for (1-methylindolin-5-yl)boronic acid and materials contaminated with it. Do not mix this waste with other chemical streams, especially strong acids or oxidizers.[15][16]

  • Use Compatible Containers: All waste must be collected in chemically compatible containers, typically high-density polyethylene (HDPE) for aqueous waste.[11][17]

  • Secondary Containment: Store all waste containers within a secondary containment tray or bin to prevent the spread of material in case of a leak.[13][18]

Step 2: Decontamination of Empty Containers

Residual amounts of the chemical in its original container must be treated as hazardous waste.

  • Perform a Triple Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect all Rinsate: The first rinseate, and all subsequent rinsates, must be collected as hazardous waste.[11] Transfer the collected rinsate to your designated liquid hazardous waste container.

  • Deface the Label: Completely obscure or remove the original manufacturer's label on the empty, rinsed container and label it as "Triple Rinsed" before disposal according to your institution's guidelines for clean glassware or plasticware.[15]

Step 3: Inactivation and Neutralization of Bulk Waste

This procedure applies to leftover solid (1-methylindolin-5-yl)boronic acid or solutions of the compound. The objective is to convert the boronic acid to its corresponding boronate salt, which is more soluble and stable in aqueous solution.

  • Prepare a Basic Solution: In a suitably large glass beaker or flask equipped with a magnetic stirrer, prepare a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Slow Addition: Slowly and carefully, in small portions, add the (1-methylindolin-5-yl)boronic acid waste to the stirring basic solution. This conversion is exothermic; monitor the temperature and add the waste at a rate that prevents excessive heat generation.[16]

  • Ensure Complete Reaction: Continue stirring the mixture for at least 30 minutes after the final addition to ensure all the boronic acid has been converted to the boronate salt. The solid should fully dissolve.

Step 4: Final Collection and Labeling
  • Collect Aqueous Waste: Transfer the resulting aqueous boronate salt solution into a designated hazardous waste container.

  • Label Accurately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[11][13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents: e.g., "Water, Sodium Hydroxide, (1-methylindolin-5-yl)boronic acid (as sodium salt)."

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Corrosive," "Irritant").

  • Dispose of Contaminated Solids: Any disposable materials used in the process (e.g., gloves, weighing paper, pipette tips, absorbent pads) are considered contaminated.[5] Place them in a separate, sealed, and clearly labeled container for solid hazardous waste.

  • Arrange for Pickup: Keep the waste container sealed and stored in your designated satellite accumulation area.[13][19] Schedule a pickup with your institution's EHS department or licensed chemical waste contractor.[13][15]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing (1-methylindolin-5-yl)boronic acid.

DisposalWorkflow start Identify Waste Containing (1-methylindolin-5-yl)boronic acid waste_type What is the form of the waste? start->waste_type solid_waste Solid Reagent or Contaminated Debris (gloves, paper) waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Container collect_solid Place in labeled solid hazardous waste container. solid_waste->collect_solid inactivate_liquid Step 3: Inactivate/ Neutralize in fume hood with dilute NaOH. liquid_waste->inactivate_liquid rinse_container Step 2: Triple-rinse with appropriate solvent. empty_container->rinse_container label_waste Label waste container accurately with all constituents and hazards. collect_solid->label_waste collect_liquid Collect resulting aqueous solution in liquid hazardous waste container. inactivate_liquid->collect_liquid collect_liquid->label_waste collect_rinsate Collect all rinsate in liquid hazardous waste container. rinse_container->collect_rinsate dispose_container Deface label and dispose of clean container per institutional policy. rinse_container->dispose_container collect_rinsate->label_waste store_waste Store sealed container in a secondary containment tray in a designated Satellite Accumulation Area. label_waste->store_waste schedule_pickup Arrange for pickup by EHS. store_waste->schedule_pickup

Caption: Disposal decision workflow for (1-methylindolin-5-yl)boronic acid.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (2025). Benchchem.
  • Reactivity of boronic acids: past and present.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. (2020).
  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
  • Chemical Waste. (n.d.). Weill Cornell Medicine Environmental Health and Safety.
  • CAS 192182-55-1 Boronic acid,B-(1-methyl-1H-indol-5-yl)-. (n.d.). Alfa Chemistry.
  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
  • INDOLINE MSDS. (2018). Loba Chemie.
  • Chemical Waste. (n.d.). MIT Environmental Health & Safety.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • Indoline - SAFETY DATA SHEET. (2025). Company Not Specified.
  • Indoline - Material Safety Data Sheet (MSDS). (n.d.). Company Not Specified.
  • Indoline - Safety D
  • Boronic acid, B-(1-methyl-1H-indol-5-yl)- (CAS# 192182-55-1). (n.d.). Angene Chemical.
  • SAFETY D
  • (3-methyl-1H-indol-5-yl)
  • Chemical Waste Disposal Guidelines. (n.d.). University Not Specified.
  • Laboratory Waste Guide 2025. (2025). Company Not Specified.
  • Treatment and disposal of chemical wastes in daily labor
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • (1-Methyl-1H-pyrazol-5-yl)
  • 1-Methyl-1H-indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
  • (6-Isopropoxy-5-methylpyridin-3-yl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methylindolin-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-methylindolin-5-yl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.